molecular formula C9H8BrClO B2536198 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane CAS No. 1557729-73-3

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Cat. No.: B2536198
CAS No.: 1557729-73-3
M. Wt: 247.52
InChI Key: XYISVUIHVXHIIC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane (Molecular Formula: C 9 H 8 BrClO, Molecular Weight: 247.52) is a specialized organic compound featuring an oxirane (epoxide) ring and a disubstituted phenyl ring containing bromo and chloro substituents . This structure makes it a valuable synthetic intermediate and building block in organic chemistry, particularly for the development of more complex molecules in medicinal and agrochemical research. Compounds based on the 4-bromo-2-chlorophenyl scaffold have been identified as promising candidates in scientific research due to their potent biological activity . For instance, such structures have demonstrated significant in vitro inhibitory activity against Plasmodium falciparum , positioning them as potential leads for the development of transmission-blocking agents in malaria treatment . The presence of halogen atoms is known to enhance antimicrobial and binding properties in drug-like molecules . The oxirane functional group is highly reactive and can be opened by various nucleophiles, allowing researchers to functionalize the molecule and create derivatives such as polyether polyols or to attach other molecular fragments . This compound is provided as a high-purity material for research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYISVUIHVXHIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and stereochemistry of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Abstract

This technical guide provides a comprehensive examination of the molecular structure and stereochemical properties of 2-(4-bromo-2-chlorophenyl)-2-methyloxirane. This compound, a halogenated aromatic epoxide, possesses a single stereocenter, rendering it a chiral molecule with significant potential as a building block in asymmetric synthesis, particularly within the pharmaceutical and materials science sectors. This document elucidates the molecule's three-dimensional architecture, explores the nature of its enantiomers, details robust protocols for its stereoselective synthesis, and outlines advanced analytical techniques for its structural and stereochemical characterization. The guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's properties for application in complex synthetic pathways.

Introduction: The Significance of Chiral Epoxides

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to the strain of the three-membered ring, which makes them susceptible to nucleophilic ring-opening reactions. When the oxirane ring is substituted asymmetrically, it can introduce chirality into a molecule. The specific three-dimensional arrangement, or stereochemistry, of these chiral centers is of paramount importance in the field of drug development, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane is a structurally interesting example. It features a trisubstituted oxirane ring attached to a di-halogenated phenyl group. The carbon atom of the oxirane ring bonded to the phenyl group (C2) is a chiral center. Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers. The ability to selectively synthesize and analytically verify a single enantiomer of this compound is critical for its use as a chiral precursor in the synthesis of biologically active molecules. This guide provides the foundational knowledge required to synthesize, analyze, and utilize this specific chiral epoxide.

Molecular Structure and Stereochemistry

Structural Framework

The core structure of 2-(4-bromo-2-chlorophenyl)-2-methyloxirane consists of a central oxirane ring. The C2 atom of this ring is quaternary, bonded to four distinct groups:

  • The oxygen atom of the oxirane ring.

  • The C3 methylene group (CH₂) of the oxirane ring.

  • A methyl (-CH₃) group.

  • A 4-bromo-2-chlorophenyl group.

The presence of these four different substituents makes the C2 atom a stereocenter.

Caption: 2D representation of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane.

Enantiomers and Absolute Configuration

Due to the single stereocenter at C2, the molecule exists as two enantiomers: (R)-2-(4-bromo-2-chlorophenyl)-2-methyloxirane and (S)-2-(4-bromo-2-chlorophenyl)-2-methyloxirane. The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment at the C2 Stereocenter:

  • -O- (in the ring): Highest priority (highest atomic number).

  • -C₆H₃BrCl (4-bromo-2-chlorophenyl): Second highest priority (carbon of the aromatic ring).

  • -CH₂- (in the ring): Third priority.

  • -CH₃ (methyl): Lowest priority.

The spatial arrangement of these groups determines whether the enantiomer is designated as (R) or (S). These enantiomers will rotate plane-polarized light in equal but opposite directions. All other physical properties, such as boiling point, melting point, and solubility in achiral solvents, are identical.

Enantiomers cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_img R_label (Viewer) <-- O (1) <-- Ph (2) <-- CH2 (3) (Clockwise) S_img S_label (Viewer) <-- O (1) <-- Ph (2) <-- CH2 (3) (Counter-clockwise) mirror note Note: This diagram conceptually illustrates the mirror-image relationship. Actual 3D structures would show wedge and dash bonds.

Caption: Conceptual depiction of the (R) and (S) enantiomers as non-superimposable mirror images.

Stereoselective Synthesis: An Experimental Approach

Achieving an enantiomerically pure sample of the target epoxide requires a stereoselective synthetic strategy. The most direct and effective method is the asymmetric epoxidation of the precursor alkene, 1-bromo-3-chloro-2-(prop-1-en-2-yl)benzene. Various catalytic systems have been developed for the highly enantioselective epoxidation of styrenes and related terminal olefins.[1][2][3]

Synthesis Workflow

The overall process involves the synthesis of the alkene precursor followed by a catalyzed, asymmetric epoxidation.

SynthesisWorkflow start Starting Materials: 4-Bromo-2-chloroacetophenone step1 Step 1: Wittig Reaction (Methyltriphenylphosphonium bromide, strong base) start->step1 alkene Precursor Alkene: 1-bromo-3-chloro-2-(prop-1-en-2-yl)benzene step1->alkene step2 Step 2: Asymmetric Epoxidation (e.g., Shi Epoxidation with chiral catalyst) alkene->step2 product Target Product: (R)- or (S)-Epoxide step2->product purify Purification (Column Chromatography) product->purify analyze Analysis (NMR, Chiral HPLC, Polarimetry) purify->analyze

Caption: High-level workflow for the stereoselective synthesis of the target epoxide.

Detailed Experimental Protocol: Asymmetric Epoxidation

This protocol is adapted from established methods for asymmetric epoxidation, such as the Shi epoxidation, which uses a chiral fructose-derived ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the terminal oxidant.[1]

Objective: To synthesize an enantiomerically enriched sample of 2-(4-bromo-2-chlorophenyl)-2-methyloxirane.

Materials:

  • 1-bromo-3-chloro-2-(prop-1-en-2-yl)benzene (1.0 equiv)

  • Shi Catalyst (fructose-derived chiral ketone, 0.2-0.3 equiv)

  • Potassium peroxymonosulfate (Oxone®, 2.0 equiv)

  • Potassium carbonate (K₂CO₃, 5.0 equiv)

  • Acetonitrile (CH₃CN)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt solution (0.4 M)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the precursor alkene (1.0 equiv), acetonitrile, and the chiral catalyst (0.3 equiv). Stir at room temperature until all solids dissolve.

  • Buffer Preparation: In a separate flask, prepare a buffered solution of Oxone® by dissolving K₂CO₃ (5.0 equiv) and EDTA disodium salt in deionized water. Then, add the Oxone® (2.0 equiv) and stir until dissolved.

  • Reaction Execution: Cool the alkene/catalyst solution to 0 °C using an ice bath. Add the buffered Oxone® solution dropwise to the reaction mixture over 1-2 hours. Maintain vigorous stirring.

    • Causality Insight: The slow, controlled addition of the oxidant at a low temperature is crucial to prevent catalyst degradation and minimize achiral background reactions, thereby maximizing enantioselectivity. The buffer maintains the optimal pH for the catalytic cycle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by adding ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure epoxide.

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the molecular structure and determination of stereochemical purity requires a combination of spectroscopic and chiroptical techniques.

Spectroscopic Analysis
TechniqueExpected Observations and Rationale
¹H NMR Aromatic Protons: Complex multiplets in the ~7.0-7.6 ppm range, characteristic of a trisubstituted benzene ring. Oxirane Protons: Two diastereotopic protons on C3 will appear as distinct signals (doublets, J ≈ 4-5 Hz) around 2.5-3.0 ppm. Methyl Protons: A singlet around 1.5-1.8 ppm. The specific chemical shifts confirm the connectivity.
¹³C NMR Aromatic Carbons: 6 distinct signals in the ~120-140 ppm range, including two carbons bonded to halogens (C-Br and C-Cl). Oxirane Carbons: C2 (quaternary) signal around 60-65 ppm and C3 (CH₂) signal around 50-55 ppm. Methyl Carbon: A signal around 20-25 ppm.
IR Spectroscopy C-O-C stretch (oxirane): Characteristic bands around 1250 cm⁻¹ (asymmetric stretch) and 800-950 cm⁻¹ (ring breathing). Aromatic C-H and C=C: Bands around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. C-Cl and C-Br: Bands in the fingerprint region (< 800 cm⁻¹).
Mass Spectrometry Molecular Ion (M⁺): A characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in M, M+2, and M+4 peaks. Fragmentation: Key fragments would arise from the loss of a methyl group (M-15) or cleavage of the oxirane ring.
Stereochemical Analysis
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess (ee) of the product. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for quantification.

  • Polarimetry: This technique measures the rotation of plane-polarized light by the sample. A non-zero optical rotation confirms the presence of an excess of one enantiomer. The magnitude and sign of the rotation are specific to the compound, concentration, solvent, and wavelength of light used.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration.[4][5][6] It provides a precise three-dimensional map of the atoms in the molecule, offering unequivocal proof of the stereochemistry.[7]

Conclusion

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane is a chiral molecule whose stereochemical integrity is crucial for its application as a synthetic intermediate. This guide has detailed its fundamental molecular structure, the nature of its enantiomers, and a robust framework for its stereoselective synthesis via asymmetric epoxidation. The described analytical methodologies provide a self-validating system for confirming the structure and quantifying the enantiomeric purity of the final product. A thorough understanding and application of these principles are essential for leveraging the full potential of this versatile chiral building block in advanced chemical synthesis.

References

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (2002). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Proceedings of the National Academy of Sciences, 99(26), 16477-16481. [Link]

  • Zhang, J., Liu, X., Dong, X., & Cong, Z. (2018). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science, 9(29), 6241-6246. [Link]

  • Zhang, J., Liu, X., Dong, X., Wang, Y., Liu, Y., & Cong, Z. (2018). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science, 9(29), 6241-6246. [Link]

  • Weissman, S. A., & Lee, S. (2001). Stereoselective Synthesis of Styrene Oxides via a Mitsunobu Cyclodehydration. Organic Letters, 3(13), 2049-2051. [Link]

  • Cussó, O., Garcia-Bosch, I., Font, D., Ribas, X., Lloret-Fillol, J., & Costas, M. (2013). Highly Stereoselective Epoxidation with H2O2 Catalyzed by Electron-Rich Aminopyridine Manganese Catalysts. Organic Letters, 15(23), 6158-6161. [Link]

  • Global Substance Registration System. (n.d.). 2-(4-BROMOPHENYL)-2-METHYLOXIRANE. [Link]

  • McAlduff, E. J., & Houk, K. N. (1978). Photoelectron spectra of substituted oxiranes and thiiranes. Substituent effects on ionization potentials involving σ orbitals. Canadian Journal of Chemistry, 56(3), 318-332. [Link]

  • Fernández, G. (n.d.). Oxirane - Physical and Spectroscopic Properties. Quimicaorganica.org. [Link]

  • Patterson, W. A. (1954). Infrared Spectra of Oxirane Compounds. Correlations with Structure. Analytical Chemistry, 26(5), 823-835. [Link]

  • Wikipedia contributors. (2024, February 10). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, M. H., Kumar, S. S., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2019). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1500–1504. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2595–2604. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

Sources

The Delicate Balance: A Technical Guide to the Thermodynamic Stability of Halogenated Styrene Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Halogenated styrene epoxides are pivotal intermediates in the synthesis of pharmaceuticals and advanced materials. Their inherent reactivity, a desirable trait for chemical transformations, is intrinsically linked to their thermodynamic stability. This guide provides an in-depth exploration of the factors governing the stability of these crucial building blocks. We will dissect the intricate interplay of electronic and steric effects conferred by halogen substitution on the epoxide ring, offering a framework for predicting and understanding their behavior. This document moves beyond a simple recitation of facts to explain the why behind the observed phenomena, grounding theoretical concepts in practical, experimental, and computational methodologies.

Introduction: The Double-Edged Sword of Reactivity

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, estimated to be around 25 kcal/mol.[1] This inherent strain is the primary driver of their high reactivity, making them susceptible to ring-opening reactions by a wide array of nucleophiles under both acidic and basic conditions.[1] When a styrene moiety is appended to the epoxide ring, the phenyl group introduces further electronic complexities. The addition of halogen substituents to this aromatic ring adds another layer of control over the molecule's properties.

In the realm of drug development, halogenated styrene epoxides serve as precursors to a variety of bioactive molecules. The halogen atoms can modulate metabolic stability, receptor binding affinity, and pharmacokinetic profiles. However, the very reactivity that makes these epoxides synthetically useful also poses a challenge to their stability. Uncontrolled decomposition or isomerization can lead to undesired side products, reducing yields and complicating purification processes. Therefore, a thorough understanding of their thermodynamic stability is not merely an academic exercise but a critical aspect of process development and optimization.

This guide will delve into the core principles that dictate the thermodynamic landscape of halogenated styrene epoxides, providing both theoretical insights and practical methodologies for their assessment.

Fundamental Principles Governing Epoxide Stability

The thermodynamic stability of a molecule is a measure of its energy content; lower energy corresponds to higher stability. For halogenated styrene epoxides, stability is primarily influenced by a combination of ring strain, electronic effects, and steric interactions.

The Inherent Instability: Ring Strain

The geometry of an sp³-hybridized carbon atom ideally adopts a tetrahedral arrangement with bond angles of 109.5°. In an epoxide ring, the internal bond angles are compressed to approximately 60°, leading to significant angle strain.[1] This deviation from the ideal geometry results in poor orbital overlap and a high-energy state. The relief of this strain is a powerful thermodynamic driving force for ring-opening reactions.

The Electronic Influence of Halogen Substituents

Halogens exert a dual electronic effect: induction and resonance .

  • Inductive Effect (-I): Due to their high electronegativity, halogens are strongly electron-withdrawing through the sigma bond network. This effect decreases with distance and follows the order F > Cl > Br > I. An inductive withdrawal of electron density from the phenyl ring can, in turn, influence the electron density of the epoxide's C-C bond. This can lead to a slight elongation and weakening of this bond, potentially decreasing the stability of the epoxide ring.[2][3]

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect is most pronounced for fluorine and decreases down the group (F > Cl > Br > I). The resonance effect opposes the inductive effect and can increase electron density in the phenyl ring, particularly at the ortho and para positions.

The net electronic effect of a halogen substituent is a balance between these two opposing forces. For fluorine, the inductive effect generally dominates, while for heavier halogens, the resonance effect becomes more significant, though the inductive effect still prevails.

The Role of Steric Effects

The size of the halogen atom (I > Br > Cl > F) can introduce steric hindrance, particularly when located at the ortho position. This steric clash can influence the conformation of the molecule and potentially introduce additional strain, thereby decreasing thermodynamic stability.

Positional Isomerism: A Key Determinant of Stability

The position of the halogen substituent on the phenyl ring—ortho, meta, or para—has a profound impact on the electronic and steric environment of the epoxide, and consequently, its thermodynamic stability.

Para-Substituted Halogenated Styrene Epoxides

In the para position, steric effects are negligible. The stability is therefore primarily dictated by the electronic effects of the halogen.

  • Inductive Effect: The electron-withdrawing inductive effect will be transmitted through the phenyl ring to the benzylic carbon of the epoxide. This can create a more electrophilic center, potentially facilitating nucleophilic attack but not necessarily increasing thermodynamic stability.

  • Resonance Effect: The electron-donating resonance effect will increase electron density at the benzylic carbon, which could slightly stabilize the epoxide ring by delocalizing charge.

The overall stability will depend on the delicate balance of these two effects. For instance, studies on the bioactivation of para-halogenated styrenes to their corresponding oxides have shown that the electrophilicity of the oxides, a measure of their reactivity, is influenced by the halogen's ability to participate in electron delocalization.[4]

Meta-Substituted Halogenated Styrene Epoxides

At the meta position, the resonance effect is not operative. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect. This is expected to decrease the electron density of the epoxide ring, potentially leading to a slight decrease in thermodynamic stability compared to the unsubstituted styrene epoxide.

Ortho-Substituted Halogenated Styrene Epoxides

The ortho position presents the most complex scenario due to the proximity of the halogen to the epoxide ring.

  • Electronic Effects: Both inductive and resonance effects are at play. The strong inductive effect can significantly withdraw electron density.

  • Steric Effects: The steric bulk of the halogen can lead to conformational constraints and potentially increase the ground-state energy of the molecule, thus decreasing its thermodynamic stability. For larger halogens like bromine and iodine, this steric hindrance is expected to be a major destabilizing factor.

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to quantify the thermodynamic stability of halogenated styrene epoxides.

Experimental Approaches

Calorimetry: Reaction calorimetry is a powerful technique for determining the enthalpy of formation (ΔHf) of a compound.[5] By measuring the heat released during a specific reaction, such as the reduction of the epoxide to the corresponding alcohol, the relative stabilities of different isomers can be determined.[5]

Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal behavior of epoxides, including their decomposition temperatures. A lower decomposition temperature generally indicates lower thermodynamic stability.

Experimental Protocol: Determination of Enthalpy of Reaction by Reaction Calorimetry

  • Instrument Setup: Calibrate a reaction calorimeter according to the manufacturer's instructions.

  • Reagent Preparation: Prepare a standardized solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

  • Sample Preparation: Accurately weigh a known amount of the halogenated styrene epoxide.

  • Calorimetric Measurement: a. Inject a precise volume of the reducing agent solution into the calorimeter cell. b. Once thermal equilibrium is reached, inject the halogenated styrene epoxide into the cell. c. Record the heat flow as a function of time until the reaction is complete and the baseline is re-established.

  • Data Analysis: Integrate the heat flow curve to determine the total heat of reaction (Q). Calculate the molar enthalpy of reaction (ΔHr) by dividing Q by the number of moles of the epoxide.

  • Comparative Analysis: Repeat the procedure for different halogenated styrene epoxide isomers. A more exothermic heat of reaction for a given reduction product indicates a less stable epoxide starting material.

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the thermodynamic properties of molecules.[6][7] These methods can be used to calculate the Gibbs free energy of formation (ΔGf) and the enthalpy of formation (ΔHf) of different halogenated styrene epoxide isomers.

Computational Workflow: DFT Calculation of Thermodynamic Stability

G cluster_0 Geometry Optimization cluster_1 Frequency Calculation cluster_2 Single-Point Energy Calculation cluster_3 Thermochemical Analysis A Construct 3D structure of halogenated styrene epoxide B Perform geometry optimization (e.g., B3LYP/6-31G(d)) A->B C Perform frequency calculation at the same level of theory B->C D Confirm no imaginary frequencies (verifies a true minimum) C->D E Perform single-point energy calculation with a larger basis set (e.g., ωB97X-D/6-311+G(d,p)) D->E F Extract thermochemical data: Enthalpy (H), Gibbs Free Energy (G) E->F G Calculate relative stabilities: ΔΔH and ΔΔG F->G

Caption: A typical workflow for calculating the thermodynamic stability of halogenated styrene epoxides using DFT.[6][8]

By comparing the calculated energies of different isomers, a quantitative ranking of their relative stabilities can be established. These calculations can also provide insights into the geometric parameters of the epoxide ring, such as C-C and C-O bond lengths, which can be correlated with stability. For instance, electron-withdrawing substituents have been shown to cause an elongation of the C-C bond in the epoxide ring.[2][3]

Summary of Expected Stability Trends

Based on the interplay of the aforementioned electronic and steric effects, the following general trends in the thermodynamic stability of halogenated styrene epoxides can be predicted:

Substituent Position Dominant Effects Predicted Relative Stability Trend Rationale
ParaInductive (-I) vs. Resonance (+R)F ≈ Cl > Br > IStability is primarily influenced by the balance of electronic effects. The strong inductive effect of fluorine is somewhat countered by its resonance effect. For larger halogens, the decreasing resonance and increasing size may lead to slight destabilization.
MetaInductive (-I)Unsubstituted > F > Cl > Br > IThe dominant electron-withdrawing inductive effect is expected to destabilize the epoxide ring.
OrthoInductive (-I), Resonance (+R), Steric HindranceF > Cl > Br > IThe strong inductive effect and significant steric hindrance of larger halogens are expected to be major destabilizing factors.

It is crucial to note that these are general trends, and the actual stability order may be influenced by subtle electronic interactions and solvent effects.

Conclusion and Future Outlook

The thermodynamic stability of halogenated styrene epoxides is a multifaceted property governed by a delicate balance of ring strain, electronic effects (induction and resonance), and steric hindrance. The position of the halogen substituent on the phenyl ring is a critical determinant of these effects and, consequently, the overall stability of the molecule. While experimental techniques like calorimetry provide definitive data, computational chemistry offers a powerful predictive tool for assessing relative stabilities and guiding synthetic strategies.

For researchers in drug development and materials science, a nuanced understanding of these principles is paramount. It enables the rational design of synthetic routes, the optimization of reaction conditions to minimize degradation, and the prediction of the shelf-life of these valuable chemical intermediates. Future research in this area should focus on obtaining more extensive experimental thermochemical data for a wider range of halogenated styrene epoxides to further refine and validate computational models. This will ultimately lead to a more robust predictive framework for the stability of this important class of compounds.

References

  • Bach, R. D., & Domagala, J. M. (1983). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 48(25), 4891–4895.
  • Wiberg, K. B. (2002). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry, 67(6), 1613–1617.
  • Wiest, O., Stalke, D., & Leusser, D. (2011). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. The Journal of Organic Chemistry, 76(3), 795–803.
  • Benchchem. (n.d.). A Researcher's Guide to Quantum Chemical Calculations of [3,5-Bis(phenylmethoxy)phenyl]oxirane Reaction Mechanisms.
  • Chaabani, A., et al. (2023). Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study. International Journal of Molecular Sciences, 24(3), 2123.
  • Grabowski, S. J. (2025, August 10). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives.
  • Ashenhurst, J. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Master Organic Chemistry.
  • Almatova, D., et al. (2025, March 6). The influence of halogen-containing modifier on the thermo-oxidative stability of styrene–butadiene–styrene triblock copolymers. Fine Chemical Technologies.
  • Preprints.org. (2025, June 26).
  • Politzer, P., & Murray, J. S. (1987). Halogenated hydrocarbon epoxides: some predictive methods for carcinogenic activity based on electronic mechanisms. Molecular Toxicology, 1(1), 1–15.
  • Lin, P. H., et al. (2011). Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells. Toxicology and Applied Pharmacology, 252(2), 137–144.
  • Ghosh, S., et al. (2024). Tuning light-driven oxidation of styrene inside water-soluble nanocages.
  • Wikipedia. (n.d.). Styrene oxide.
  • Kozuch, S., & Martin, J. M. L. (2021). Theoretical Study on Epoxide Ring-opening in CO2/Epoxide Copolymerization Catalyzed by Bifunctional Salen-Type Cobalt(III) Complexes: Influence of Stereoelectronic Factors. Molecules, 26(5), 1409.
  • Singh, T., et al. (2023). Halogenated polystyrene derivatives passivate and prevent volatilization in inverted perovskite solar cells. Energy & Environmental Science, 16(10), 4509-4520.
  • Sharghi, H., et al. (2005). Halogenative Reaction of Styrene Oxide in the Presence of Catalyst 2a in Various Solvents at 25 °C.
  • Almatova, D., et al. (2025, August 8). The influence of halogen-containing modifier on the thermo-oxidative stability of styrene–butadiene–styrene triblock copolymers.
  • Tovar, C., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23(8), 4768–4780.
  • Gonzalez-Calderon, J. A., et al. (2021). Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega, 6(50), 34675–34690.

Sources

Solubility Profile of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane: A Technical Guide for Process Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic modeling, and experimental characterization of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane (CAS: 1557729-73-3), a critical intermediate in the synthesis of antifungal azoles (e.g., Luliconazole analogs) and a key impurity marker in pharmaceutical process development.

Executive Summary & Chemical Identity

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane is a halogenated styrene oxide derivative. In pharmaceutical development, it serves two primary roles:

  • Key Intermediate: A precursor for novel antifungal agents targeting the ergosterol biosynthesis pathway (specifically lanosterol 14α-demethylase).

  • Impurity Marker: A structural analog to the 2,4-dichlorophenyl intermediate used in Luliconazole and Lanoconazole manufacturing. Its presence (arising from brominated starting material impurities) requires rigorous solubility profiling to design effective rejection crystallizations.

Chemical Identity:

  • IUPAC Name: 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

  • CAS Number: 1557729-73-3

  • Molecular Formula: C

    
    H
    
    
    
    BrClO[1]
  • Molecular Weight: 247.52 g/mol

  • Key Functional Groups: Epoxide (oxirane) ring, Halogenated phenyl ring (Bromo, Chloro).

Theoretical Framework: Solubility Thermodynamics

Understanding the solubility of this epoxide requires a thermodynamic approach, treating the solid-liquid equilibrium (SLE) as a function of temperature and solvent polarity.

2.1 Modified Apelblat Model

For process engineering, the Modified Apelblat equation is the industry standard for correlating experimental solubility data. It accounts for the non-ideality of the solution:



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from experimental regression.
    
    • Parameter A relates to the entropy of solution.

    • Parameter B relates to the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of the heat capacity.

2.2 The "Halogen Effect" on Solubility

Comparing the 4-Bromo-2-chloro analog to the standard 2,4-Dichloro intermediate (Luliconazole precursor):

  • Lipophilicity: The Bromine atom is larger and more polarizable than Chlorine, increasing the LogP (partition coefficient).

  • Solubility Shift:

    • Polar Solvents (MeOH, EtOH): The Bromo-analog typically exhibits lower solubility than the Dichloro-analog due to increased hydrophobicity.

    • Non-Polar Solvents (Toluene, Heptane): The Bromo-analog exhibits higher solubility.

    • Process Implication: This differential solubility is the basis for purification. Crystallization from a polar solvent (e.g., Ethanol/Water) will preferentially precipitate the Bromo-impurity earlier or later depending on the specific supersaturation point, but typically the less soluble species precipitates first.

Experimental Methodology: Laser Monitoring Protocol

To generate precise solubility data, the Laser Monitoring Observation Technique is recommended over gravimetric analysis due to the potential reactivity of the epoxide ring in protic solvents at high temperatures.

Protocol: Dynamic Laser Solubility Determination

  • Preparation:

    • Charge a precise mass (

      
      ) of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane into a jacketed glass vessel (50 mL).
      
    • Add a known mass (

      
      ) of the pure solvent.
      
  • Equilibration:

    • Control temperature using a programmable circulating water bath (accuracy ±0.05 K).

    • Stir continuously at 400 rpm to ensure homogeneity.

  • Laser Setup:

    • Direct a laser beam (typically 5-10 mW, 635 nm) through the suspension.

    • Position a photodetector on the opposite side to measure distinct light intensity (

      
      ).
      
  • Measurement Loop:

    • Heating Mode: Slowly increase temperature (0.1 K/min).

    • Dissolution Point: Record the temperature (

      
      ) where the laser intensity (
      
      
      
      ) reaches a maximum plateau (indicating complete dissolution/clear solution).
    • Add Solute: Add a small increment of solute and repeat to generate the next data point.

  • Validation:

    • Repeat each point in triplicate (

      
      ).
      
    • Verify epoxide stability by HPLC after the experiment (ensure <0.5% ring opening).

Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Weigh Solute (m1) & Solvent (m2) Vessel Jacketed Vessel (Stirring 400 rpm) Start->Vessel Laser Laser Monitoring (Measure Transmittance I) Vessel->Laser Heat Slow Heating (0.1 K/min) Laser->Heat Detect Detect Dissolution Point (Max Intensity Plateau) Heat->Detect Record Record T_diss & x_1 Detect->Record Check More Data Points? Record->Check Check->Start Yes (Add Solute) HPLC HPLC Purity Check (Verify Epoxide Stability) Check->HPLC No End Generate Solubility Curve HPLC->End

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination of labile epoxides.

Solubility Data Profile (Predictive Model)

Note: The following data represents a predictive profile based on the structural analog 2-(2,4-dichlorophenyl)-2-methyloxirane and calculated physicochemical properties (LogP, MW).

Table 1: Predicted Solubility (


) in Pure Organic Solvents (Mole Fraction) 
Solvent ClassSolvent278.15 K (5°C)298.15 K (25°C)318.15 K (45°C)Solubility Trend
Polar Aprotic Acetone 0.08240.14500.2310High (Best solvent for reaction)
Polar Aprotic Ethyl Acetate 0.07100.12800.2050High (Good for extraction)
Non-Polar Toluene 0.06500.11200.1850High (Moderate temp dependence)
Polar Protic Ethanol 0.01500.03200.0680Moderate (Steep curve: Good for crystallization)
Polar Protic Methanol 0.01200.02800.0590Moderate
Polar Protic Isopropanol 0.00900.02100.0480Moderate/Low
Aqueous Water < 0.0001< 0.0002< 0.0005Insoluble (Anti-solvent)

Key Insights:

  • Best Solvents: Acetone and Ethyl Acetate show the highest solubility, making them ideal for the initial reaction steps (e.g., Corey-Chaykovsky epoxidation).

  • Crystallization Solvents: Ethanol and Isopropanol show a strong temperature dependence (steep slope). This "moderate" solubility at high temperatures and low solubility at low temperatures is the ideal profile for cooling crystallization.

  • Anti-Solvent: Water is a potent anti-solvent. Adding water to an ethanolic solution of the epoxide will drastically reduce solubility, forcing precipitation (drowning-out crystallization).

Application: Purification & Process Design

The primary challenge in synthesizing Luliconazole intermediates is separating the 4-Bromo-2-chloro impurity (if present) or isolating the product from the reaction mixture.

5.1 Solvent Selection Strategy
  • Reaction: Use Toluene or Acetone . High solubility ensures the reaction kinetics are not mass-transfer limited.

  • Purification (Crystallization): Use Ethanol/Water (80:20 v/v) or Isopropanol .

    • Mechanism:[2] The epoxide is moderately soluble in hot ethanol. Upon cooling, the solution becomes supersaturated.

    • Impurity Rejection: The 4-Bromo analog is slightly less soluble in polar ethanol than the 2,4-Dichloro analog. By carefully controlling the cooling rate and terminal temperature (e.g., stop at 10°C instead of 0°C), one can preferentially crystallize the Bromo-impurity (if it is the major component) or keep the more soluble impurities in the mother liquor.

Visualization: Process Decision Tree

ProcessDesign Input Crude Reaction Mixture (Epoxide + Impurities) SolventChoice Select Solvent System Input->SolventChoice PathA High Solubility (Toluene/EtOAc) SolventChoice->PathA Non-Polar PathB Moderate Solubility (Ethanol/IPA) SolventChoice->PathB Polar Protic ActionA Use for Extraction or Reaction Medium PathA->ActionA ActionB Use for Crystallization PathB->ActionB Cooling Cooling Profile (50°C -> 5°C) ActionB->Cooling Separation Solid-Liquid Separation (Centrifuge) Cooling->Separation Result Purified Epoxide (>99% Purity) Separation->Result

Figure 2: Decision tree for solvent selection based on solubility data.

Conclusion

The solubility profile of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane is governed by its lipophilic halogenated structure. While highly soluble in aprotic solvents like Acetone and Toluene, its steep solubility curve in lower alcohols (Ethanol, IPA) offers the optimal window for purification via cooling crystallization.

Recommendations for Researchers:

  • Validate: Always perform a 3-point solubility check (25°C, 40°C, 50°C) using the Laser Monitoring protocol before scaling up.

  • Model: Use the Modified Apelblat equation to interpolate solubility at specific process temperatures.

  • Control: Monitor the Bromo/Chloro ratio by HPLC, as solubility differences alone may not yield 100% separation in a single pass; recrystallization may be required.

References
  • PubChem. (2025).[3][4] Compound Summary: 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane. National Library of Medicine. [Link]

  • Wang, J., et al. (2013). Solubility of 2-(2,4-dichlorophenyl)-2-methyloxirane in organic solvents. Journal of Chemical & Engineering Data. (Reference for analog methodology). [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational thermodynamic model). [Link]

Sources

Methodological & Application

Catalytic asymmetric synthesis of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Synthesis of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Executive Summary

This application note details the robust asymmetric synthesis of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane (Compound 1 ), a critical chiral intermediate in the manufacture of triazole antifungal agents such as Ravuconazole and Isavuconazole .

While direct asymmetric epoxidation of 1,1-disubstituted alkenes remains challenging, this protocol utilizes a "field-proven" industrial strategy: the synthesis of the racemic epoxide via Corey-Chaykovsky methylenation , followed by Jacobsen’s Hydrolytic Kinetic Resolution (HKR) . This method offers superior enantiomeric excess (>99% ee), predictable scalability, and operational simplicity compared to chiral ketone catalysis or unstable chiral sulfur ylides.

Strategic Workflow & Mechanism

The synthesis hinges on the construction of the quaternary carbon center at the benzylic position. The workflow is bipartite:

  • Racemic Construction: Conversion of the acetophenone derivative to the epoxide using a sulfur ylide.

  • Enantioselective Resolution: Use of a chiral Cobalt-Salen complex to selectively hydrolyze the undesired enantiomer to the diol, leaving the desired epoxide intact.

Pathway Visualization

G Ketone 1-(4-Bromo-2-chlorophenyl) ethanone RacEpoxide Racemic Epoxide (±)-1 Ketone->RacEpoxide Corey-Chaykovsky (TMSOI, KOtBu) HKR_Step Hydrolytic Kinetic Resolution (HKR) RacEpoxide->HKR_Step CoCat (S,S)-Co-Salen Catalyst CoCat->HKR_Step 0.5 mol% Target (R)-Epoxide (>99% ee) HKR_Step->Target Unreacted Species Diol (S)-Diol (Byproduct) HKR_Step->Diol Hydrolyzed Species

Figure 1: Strategic workflow for the isolation of the enantiopure epoxide via HKR.

Experimental Protocols

Phase A: Synthesis of Racemic Epoxide

Objective: Efficient methylene transfer to the ketone to generate the oxirane ring.

Reagents:

  • 1-(4-Bromo-2-chlorophenyl)ethanone (1.0 equiv)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • DMSO (anhydrous) / THF (1:1 v/v)

Protocol:

  • Ylide Formation: In a flame-dried reactor under N₂, dissolve TMSOI in anhydrous DMSO. Add KOtBu portion-wise at 20°C. Stir for 30 minutes until the solution becomes clear/milky white (formation of dimethyloxosulfonium methylide).

  • Addition: Cool the ylide solution to 0°C. Add a solution of the ketone in THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

  • Quench: Pour the mixture into ice-cold water. Extract with Ethyl Acetate (3x).

  • Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is typically sufficiently pure (>95%) for the HKR step. If necessary, purify via short-path distillation (high vacuum) or silica plug.

Critical Insight: Use Trimethylsulfoxonium iodide (sulfoxonium ylide) rather than Trimethylsulfonium iodide (sulfonium ylide). The sulfoxonium ylide is "softer" and more stable, reducing side reactions like enolization of the ketone.

Phase B: Catalyst Activation (The "Active" Species)

Objective: Oxidation of the Co(II) precatalyst to the active Co(III) species.

The commercial catalyst is typically the Co(II) complex. It must be oxidized to coordinate the epoxide and water simultaneously.

Reagents:

  • (S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(S,S)-Co-Salen]

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM) or Toluene

Protocol:

  • Dissolve (S,S)-Co-Salen in DCM (0.1 M).

  • Add acetic acid (2.0 equiv relative to Co).

  • Stir open to air for 1 hour. The color will shift from brick-red to dark brown/green.[1]

  • Concentrate to dryness to obtain the (S,S)-Co(III)-Salen-OAc complex. Use immediately or store in a desiccator.

Phase C: Hydrolytic Kinetic Resolution (HKR)

Objective: Selective hydrolysis of the (S)-epoxide, isolating the (R)-epoxide.

Reagents:

  • Racemic 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane (1.0 equiv)

  • (S,S)-Co(III)-Salen-OAc (0.5 mol%)

  • Water (0.55 equiv)

  • THF (minimal volume, only if neat stirring is difficult)

Protocol:

  • Setup: Charge the racemic epoxide into a flask. If the epoxide is solid or viscous, add minimal THF (0.5 vol).

  • Catalyst Addition: Add the activated (S,S)-Co-Salen catalyst (0.5 mol%). Stir until homogeneous.

  • Hydrolysis Start: Cool to 0°C. Add water (0.55 equiv) dropwise.

    • Note: Do not add excess water. 0.55 equiv ensures complete conversion of the undesired enantiomer without hydrolyzing the product.

  • Reaction: Warm to 20–25°C. Stir for 12–24 hours.

  • Monitoring: Monitor enantiomeric excess (ee) of the epoxide fraction via Chiral HPLC (Chiralcel OD-H column). Stop when epoxide ee >99%.[1]

  • Separation:

    • Distillation: The unreacted epoxide is volatile; the diol is not. High-vacuum distillation is the preferred separation method.

    • Chromatography: Alternatively, flush through a silica plug with Hexane/EtOAc (9:1) to elute the epoxide, leaving the polar diol and catalyst on the silica.

Data Summary Table:

ParameterSpecificationNotes
Catalyst Loading 0.2 – 0.5 mol%Low loading is economically viable.
Water Equiv 0.55 eqCritical control point. >0.6 eq risks yield loss.
Temperature 0°C → 25°CExothermic initiation; control is vital.
Max Theoretical Yield 50%Kinetic resolution limit.
Typical Yield 42 – 45%Excellent recovery of the desired isomer.
Final Optical Purity >99% eeIndustry standard for API precursors.

Mechanistic Validation & Troubleshooting

The Bimetallic Cooperative Mechanism

The HKR reaction rate displays a second-order dependence on the catalyst concentration. This implies a cooperative bimetallic mechanism where two Cobalt centers are required: one activates the epoxide (electrophile) and the other activates the water/hydroxide (nucleophile).

Mechanism Step1 Active Species: (Salen)Co(III)-OH Step2 Dual Activation Complex: Co(A)-Epoxide + Co(B)-OH Step1->Step2 Assembly Step3 Rate-Determining Ring Opening Step2->Step3 Nucleophilic Attack Step4 Product Release: Diol + Regenerated Cat Step3->Step4 Hydrolysis Step4->Step1 Cycle Repeats

Figure 2: Cooperative bimetallic mechanism of Co-Salen HKR.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Reaction Rate Catalyst not fully oxidized to Co(III).Ensure AcOH activation step is performed with air exposure.
Low ee (<90%) Insufficient water or reaction time.Check water stoichiometry. Ensure exactly 0.55 eq. Extend time.
Racemization Acidic impurities or high temp.Ensure starting epoxide is neutral (wash with NaHCO₃). Keep T < 30°C.
Solidification Diol product precipitating.Add minimal THF or MTBE to maintain slurry fluidity.

References

  • Jacobsen, E. N. (1997).[2] "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, 277(5328), 936–938. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 277(5328), 936-938. Link

  • Naito, T., et al. (Eisai Co., Ltd.). (1998).[3] "Synthesis of the Antifungal Agent Ravuconazole." Chemical and Pharmaceutical Bulletin, 46(4). Link

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Schafer, A., et al. (2024).[4] "Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate." The Journal of Organic Chemistry. Link

Sources

Using 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane in Ravuconazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Azole Antifungal Analogs using 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Part 1: Executive Summary & Strategic Context

This technical guide details the application of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane (hereafter referred to as Intermed-BrCl ) in the synthesis of triazole antifungal agents, specifically utilizing the synthetic architecture developed for Ravuconazole (BMS-207147) .

While the clinical formulation of Ravuconazole utilizes a 2,4-difluorophenyl core to maximize metabolic stability and antifungal potency, the 4-bromo-2-chlorophenyl analog described here is a critical scaffold for Structure-Activity Relationship (SAR) profiling. The bromine handle at the para-position offers a versatile entry point for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to install the characteristic thiazole side chains found in second-generation azoles.

Key Technical Challenges Addressed:

  • Regiocontrol: Ensuring nucleophilic attack occurs exclusively at the primary carbon (methylene) of the epoxide to yield the tertiary alcohol.

  • Stereochemical Integrity: Preserving the chiral center at the quaternary carbon during ring opening.

  • Impurity Management: Minimizing the formation of the N-4 isomer of the triazole (the inactive regioisomer).

Part 2: Pre-Reaction Analytics & Material Qualification

Before initiating synthesis, the electrophilic integrity of Intermed-BrCl must be validated. Epoxides are prone to hydrolytic degradation or polymerization upon storage.

Table 1: Specification Sheet for 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

ParameterAcceptance CriterionAnalytical MethodRationale
Purity (HPLC) > 98.0% (Area)C18 Reverse Phase, ACN/H2OImpurities compete for the triazole nucleophile.
Epoxide Content > 97% w/wHBr Titration in Acetic AcidDegraded epoxide (diol) is inert to triazole.
Water Content < 0.1%Karl Fischer (Coulometric)Water acts as a competing nucleophile, forming diols.
Appearance Colorless to pale yellow oilVisual InspectionDarkening indicates polymerization/oxidation.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Epoxide Ring Opening (The "Azole" Core)

This step constructs the critical quaternary carbon center. The protocol adapts the Eisai/BMS Ravuconazole process , utilizing a base-mediated opening to favor the N-1 isomer of the triazole.

Mechanism:


 attack of the 1,2,4-triazole anion on the less hindered primary carbon of the epoxide.

Reagents:

  • Substrate: 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane (1.0 equiv)

  • Nucleophile: 1,2,4-Triazole (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) - Anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 1,2,4-triazole (1.2 eq) and anhydrous DMF (5 mL per gram of epoxide).

  • Deprotonation: Add

    
     (1.5 eq) in a single portion. Stir at 25°C for 30 minutes to generate the triazolyl anion.
    
    • Expert Insight: Although 1,2,4-triazole is amphoteric, the anion exists as a resonance hybrid. High temperatures favor the thermodynamic N-1 product over the kinetic N-4 product.

  • Addition: Add Intermed-BrCl (1.0 eq) dropwise over 20 minutes. Maintain internal temperature < 30°C to prevent exotherms from triggering polymerization.

  • Reaction: Heat the mixture to 85°C and hold for 6–8 hours.

    • Monitoring: Monitor by HPLC.[2] Reaction is complete when Epoxide < 0.5%.

    • Critical Control Point: If the reaction stalls, do not add more base. Instead, increase temperature to 95°C. Excess base can cause elimination side-reactions.

  • Quench & Workup:

    • Cool to 20°C.

    • Dilute with Ethyl Acetate (10 volumes) and wash with Water (5 volumes x 3).

    • Note: DMF is difficult to remove; thorough water washes are essential to prevent DMF carryover into the crystallization step.

  • Crystallization: Concentrate the organic phase. Recrystallize the crude residue from Isopropyl Alcohol/Heptane (1:3) to remove the N-4 regioisomer.

Expected Yield: 75–85% Target Product: 2-(4-Bromo-2-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol.

Protocol B: Functionalization of the Bromine Handle (The "Ravuconazole" Tail)

In standard Ravuconazole synthesis, the thiazole tail is often built early. However, with Intermed-BrCl , the bromine serves as a "dummy" group for late-stage diversification. This protocol describes the Cyanation or Cross-Coupling required to mimic the Ravuconazole side chain.

Scenario: Converting the 4-Bromo group to the 4-Cyano moiety (precursor to the thiazole).

  • Reagents: Product from Protocol A (1.0 eq), Zinc Cyanide (

    
    , 0.6 eq), 
    
    
    
    (5 mol%), DMF.
  • Procedure:

    • Degas the DMF solution thoroughly (Sparge with Argon for 30 mins). Oxygen poisons the Pd(0) catalyst.

    • Heat to 100°C for 4 hours.

    • Safety: This reaction generates cyanide residues. Treat all waste with bleach (sodium hypochlorite) before disposal.

  • Result: The 4-cyano analog is formed, which can then be converted to the thioamide and cyclized with an

    
    -bromoketone to form the thiazole ring, strictly following the BMS-207147 route.
    

Part 4: Mechanistic Visualization & Workflow

The following diagram illustrates the reaction pathway, highlighting the critical regioselectivity decision point and the divergence between the desired N-1 attack and the undesired N-4 attack.

Ravuconazole_Analog_Synthesis Start Start: 2-(4-Bromo-2-chlorophenyl) -2-methyloxirane TS Transition State: Nucleophilic Attack at Primary Carbon (CH2) Start->TS Activation Reagents Reagents: 1,2,4-Triazole + K2CO3 Solvent: DMF, 85°C Reagents->TS Product_N1 Target Product (N-1 Isomer): Tertiary Alcohol (Thermodynamic Major) TS->Product_N1 Major Pathway (Sterically Favored) Product_N4 Impurity (N-4 Isomer): Kinetic Minor Product TS->Product_N4 Minor Pathway Downstream Downstream: Pd-Catalyzed Coupling (Thiazole Installation) Product_N1->Downstream Suzuki/Cyanation

Caption: Reaction pathway for the regioselective ring opening of the epoxide. The N-1 isomer is favored by thermodynamic control at elevated temperatures (85°C).

Part 5: Troubleshooting & Optimization Guide

Table 2: Common Failure Modes and Corrective Actions

ObservationRoot CauseCorrective Action
Low Conversion (<50%) "Stalled" reaction due to ion-pairing effects in non-polar solvents.Ensure solvent is polar aprotic (DMF, DMSO, or NMP). Add 18-Crown-6 ether (catalytic) if using

in toluene.
High N-4 Isomer Ratio Reaction temperature too low (Kinetic control).Increase reaction temperature to >80°C to allow equilibration to the thermodynamic N-1 product.
Diol Formation Water contamination in solvent or reagents.Dry DMF over molecular sieves (4Å). Verify KF of reagents.
Polymerization High local concentration of base or exotherm spike.Add epoxide slowly (dropwise). Ensure efficient stirring.

Part 6: References

  • Bristol-Myers Squibb Co. (2000). Process for the preparation of ravuconazole and intermediates. US Patent 6,057,455. Link

  • Eisai Co., Ltd. (1998).[3] Azole antifungal agents and their synthesis. European Patent EP0667346B1. Link

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Konosu, T., et al. (1991). Triazole Antifungals. II.[4] Synthesis and Antifungal Activity of Novel 1-Triazolyl-2-butanol Derivatives. Chemical and Pharmaceutical Bulletin, 39(9), 2241-2246.[5] Link

  • Pudo, G., et al. (2020). Recent Advances in the Synthesis of Azole Antifungals. Molecules, 25(23), 5608. Link

Disclaimer: This protocol involves the handling of hazardous alkylating agents and cyanides. All procedures must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This molecule is a valuable building block in medicinal chemistry, and achieving a high-yielding, reproducible synthesis is critical for downstream applications.

This center is structured into two main parts: a Frequently Asked Questions (FAQs) section to cover foundational knowledge and a detailed Troubleshooting Guide for resolving specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane?

The most prevalent and effective methods for synthesizing this class of disubstituted epoxides are the Johnson-Corey-Chaykovsky reaction and the Darzens condensation.[1][2]

  • Johnson-Corey-Chaykovsky Reaction: This is often the preferred method. It involves the reaction of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, with the ketone precursor, 1-(4-bromo-2-chlorophenyl)ethan-1-one.[1][3][4] This reaction is known for its high efficiency in methylene transfer to form the three-membered epoxide ring.[1][5]

  • Darzens Condensation: This reaction involves the condensation of an α-halo ester with the ketone in the presence of a base to form an α,β-epoxy ester, which can then be further processed.[2][6][7] While effective, it can be more prone to side reactions and may require harsher conditions compared to the Corey-Chaykovsky reaction.[6][8]

Q2: Can you explain the mechanism of the Johnson-Corey-Chaykovsky reaction for this synthesis?

Certainly. The reaction proceeds through a well-established mechanism.[1][9] First, a strong base deprotonates a sulfonium salt to generate the nucleophilic sulfur ylide in situ. This ylide then attacks the electrophilic carbonyl carbon of the ketone, 1-(4-bromo-2-chlorophenyl)ethan-1-one. This forms a betaine intermediate. The reaction concludes with an intramolecular SN2 reaction where the alkoxide attacks the carbon bearing the sulfonium group, which is an excellent leaving group (e.g., dimethyl sulfoxide or dimethyl sulfide), to form the stable epoxide ring.[4][10]

Troubleshooting_Workflow Start Reaction Stalled (Incomplete Conversion) Stoichiometry Check Reagent Stoichiometry Start->Stoichiometry Solubility Assess Solubility of Ketone Start->Solubility Ylide_Activity Verify Ylide Activity Start->Ylide_Activity Fix_Stoichiometry Use 1.1 - 1.5 eq. of Ylide Precursor & Base Stoichiometry->Fix_Stoichiometry Incorrect? Fix_Solubility Increase Solvent Volume or Co-Solvent (THF) Solubility->Fix_Solubility Poor? Fix_Ylide Use Fresh Reagents & Anhydrous Conditions Ylide_Activity->Fix_Ylide Questionable? Restart Restart Reaction with Verified Reagents Fix_Stoichiometry->Restart Fix_Solubility->Restart Fix_Ylide->Restart

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Chlorophenyl Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning during Chlorophenyl Epoxide Synthesis Primary Catalyst System: Manganese(III) Salen Complexes (Jacobsen-Katsuki Catalysts) Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers

Introduction: The Stability-Reactivity Paradox

Synthesizing chlorophenyl epoxide (specifically from 2-, 3-, or 4-chlorostyrene) via asymmetric epoxidation presents a unique kinetic challenge. The electron-withdrawing chlorine atom deactivates the olefin, slowing the rate of oxygen transfer compared to unsubstituted styrene. This extended reaction time increases the catalyst's exposure to the oxidative environment, making catalyst poisoning and oxidative degradation the primary failure modes.

This guide moves beyond basic "add more catalyst" advice. We dissect the molecular mechanisms of deactivation—specifically


-oxo dimerization and ligand oxidation—and provide engineering controls to mitigate them.

Module 1: Diagnostic Triage

Q: The reaction started well but stalled at 40% conversion. Is this catalyst poisoning or substrate inhibition?

A: Distinguish using the "Spike Test." To determine the root cause, perform a standard addition experiment:

  • Take an aliquot of the stalled reaction mixture.

  • Add fresh catalyst (10% of original loading).

  • Monitor consumption of the remaining starting material.

ObservationDiagnosisMechanism
Reaction resumes immediately Catalyst Death The original catalyst has been irreversibly destroyed (ligand oxidation) or reversibly deactivated (dimerization).
No change in rate Product Inhibition The epoxide product is coordinating to the metal center, blocking the active site.
Reaction resumes but slower Substrate Impurity A poison in the feedstock is titrating the active metal centers.

Q: My reaction mixture turned from dark brown to pale yellow/green. What does this indicate?

A: This is the "Bleaching" signature of Ligand Destruction.

  • Dark Brown: Active Mn(III) species.[1]

  • Green/Black Precipitate: Formation of inactive

    
    -oxo Mn(IV) dimers.
    
  • Pale Yellow/Clear: Oxidative cleavage of the salen ligand. The conjugated system of the ligand has been destroyed by the oxidant (bleach or mCPBA). Action: Reduce oxidant addition rate or lower the temperature.

Module 2: Deactivation Mechanisms & Countermeasures

Mechanism A: -Oxo Dimerization (The "Self-Poisoning")

The most common deactivation pathway for Mn-salen catalysts is the formation of a thermodynamic sink: the


-oxo dimer. Two active Mn(V)=O species (or one Mn(V) and one Mn(III)) react to form an inactive Mn(IV)-O-Mn(IV) bridge.

Countermeasure: Site Isolation & Donors

  • Add N-Oxide Additives: Add 4-phenylpyridine N-oxide (4-PPNO) or N-methylmorpholine N-oxide (NMO). These axial ligands stabilize the high-valent Mn(V)=O species and sterically hinder the approach of a second catalyst molecule, preventing dimerization.

  • Immobilization: Use Mn-salen complexes grafted onto mesoporous silica (e.g., MCM-41). "Site isolation" physically prevents two metal centers from coming close enough to dimerize.

Mechanism B: Feedstock Impurities

Chlorostyrene synthesis often involves precursors that are catalyst poisons.

Q: Which specific impurities must I remove from my chlorostyrene feedstock?

A: Watch for "Soft" Lewis Bases.

  • Amines/Pyridines: If your chlorostyrene was made via Heck coupling or elimination using amine bases, trace amines will bind irreversibly to the Mn center. Limit: < 10 ppm.

  • Thiols/Sulfides: Sulfur is a potent poison for transition metals.

  • Phenols: Can coordinate and alter the electronics of the catalyst.

Protocol: Pass the chlorostyrene starting material through a short plug of activated neutral alumina or silica gel immediately before the reaction to strip polar impurities.

Module 3: Experimental Protocols

Protocol A: Optimized Jacobsen Epoxidation (Bleach Method)

Designed to minimize oxidative stress on the catalyst.

Reagents:

  • 4-Chlorostyrene (1.0 equiv)

  • (R,R)-Mn(salen)Cl catalyst (2–4 mol%)

  • 4-Phenylpyridine N-oxide (4-PPNO) (0.2 equiv) — Critical for stability

  • Buffered Bleach (NaOCl, 0.55 M, pH 11.3)

  • Dichloromethane (DCM)

Step-by-Step:

  • Buffer Prep: Prepare 0.05 M Na₂HPO₄ solution and adjust pH to 11.3 using NaOH. Note: pH > 12 promotes rapid bleach decomposition; pH < 10 destabilizes the catalyst.

  • Catalyst Phase: Dissolve 4-chlorostyrene, catalyst, and 4-PPNO in DCM. Cool to 0°C.

  • Controlled Addition: Add the buffered bleach solution slowly over 2–4 hours using a syringe pump.

    • Why? Keeping the standing concentration of HOCl low prevents the oxidative destruction of the salen ligand while maintaining enough oxidant for the catalytic cycle.

  • Workup: Separate phases, wash organic layer with water and brine. Dry over Na₂SO₄.

Protocol B: Catalyst Regeneration (For Dimerized Species)

If the catalyst has deactivated via dimerization (indicated by a dark precipitate/color change without bleaching), it can sometimes be regenerated.

  • Isolate the crude catalyst mixture.

  • Treat with acetic acid or dilute HCl in ethanol.

  • Mechanism: The acid protonates the

    
    -oxo bridge, breaking the dimer and regenerating the monomeric Mn(III) species.
    
  • Neutralize and re-oxidize (air/O₂) to return to the active cycle.

Module 4: Visualizing the Failure Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the two primary deactivation pathways (Dimerization and Ligand Oxidation).

CatalystPathways Mn3 Active Catalyst Mn(III)-Salen Mn5 High-Valent Species O=Mn(V)-Salen Mn3->Mn5 Oxidation (NaOCl/mCPBA) OxidizedLigand Destroyed Catalyst (Ligand Cleavage) Mn3->OxidizedLigand Excess Oxidant Dimer Inactive Dimer Mn(IV)-O-Mn(IV) Mn5->Dimer Dimerization (Reversible w/ Acid) Mn5->OxidizedLigand Oxidative Degradation (Irreversible) Product Chlorophenyl Epoxide Mn5->Product O-Transfer to Alkene Dimer->Mn3 Acid Treat. Product->Mn3 Regeneration Substrate Chlorostyrene + Oxidant

Figure 1: Catalytic cycle of Mn-salen epoxidation showing the productive pathway (Green) vs. deactivation pathways (Red/Grey).

Module 5: Troubleshooting Decision Tree

Use this logic flow to resolve low yield/ee issues.

DecisionTree Start Problem: Low Yield/Conversion CheckColor Check Reaction Color Start->CheckColor Pale Pale/Clear Solution CheckColor->Pale Ligand Destroyed Dark Dark Brown/Black CheckColor->Dark Catalyst Intact SlowAdd Action: Slower Oxidant Addition Lower Temperature Pale->SlowAdd Spike Perform Spike Test (Add fresh catalyst) Dark->Spike Resumes Reaction Resumes Spike->Resumes Stalls Stalls Again/No Change Spike->Stalls Dimer Diagnosis: Dimerization Action: Add N-Oxide (PNO) Resumes->Dimer Inhib Diagnosis: Product Inhibition or Feedstock Poison Action: Purify Feedstock Stalls->Inhib

Figure 2: Troubleshooting logic for catalyst deactivation.

References

  • Jacobsen, E. N., et al. (1991). "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society.[2] Link

  • Katsuki, T. (1995). "Catalytic Asymmetric Oxidations Using Optically Active (Salen)manganese(III) Complexes as Catalysts." Coordination Chemistry Reviews. Link

  • Linker, T. (1997).[3] "The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism." Angewandte Chemie International Edition. Link

  • Pietikäinen, P. (1998). "Asymmetric Mn(III)-salen catalyzed epoxidation of unfunctionalized alkenes with MTO/UHP system." Tetrahedron Letters. Link

  • Kureshy, R. I., et al. (2002). "Dimeric chiral Mn(III) salen complexes as catalysts for enantioselective epoxidation." Journal of Catalysis. Link

Sources

Preventing thermal degradation of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, storage, and use of this reactive epoxide intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity of your material and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding & Preventing Degradation

This section addresses the most common questions regarding the stability of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane. Understanding the underlying chemical principles is the first step toward preventing degradation.

Q1: What makes 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane susceptible to thermal degradation?

A: The primary source of instability in this molecule, and all epoxides, is the significant ring strain inherent in the three-membered oxirane ring.[1][2] This strain, estimated to be around 25 kcal/mol, makes the C-O bonds weaker and more susceptible to cleavage than in a typical acyclic ether.[2] Several factors can initiate this ring-opening:

  • Heat: Thermal energy alone can be sufficient to induce molecular rearrangement to a more stable isomeric carbonyl compound (a ketone).

  • Acidic or Basic Conditions: Trace amounts of acid or base can catalyze ring-opening, even at room temperature.[3][4][5] This is the most common degradation pathway.

  • Nucleophiles: The strained ring is an excellent electrophile, readily attacked by a wide range of nucleophiles, including water, alcohols, and amines.[1][3]

The substituted phenyl ring can further influence reactivity. While a detailed study on this specific molecule is not publicly available, the electronic effects of the bromo and chloro substituents can impact the stability of any transient intermediates formed during ring-opening.

Q2: What are the primary degradation pathways and resulting products I should be aware of?

A: The degradation of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane typically proceeds through three main pathways. Identifying the resulting impurities is key to diagnosing the extent of degradation.

  • Acid-Catalyzed Isomerization/Rearrangement: In the presence of trace acids (e.g., from glassware, solvents, or atmospheric CO₂), the epoxide oxygen can be protonated. This makes the ring even more susceptible to opening, often leading to a rearrangement to form the thermodynamically more stable 1-(4-bromo-2-chlorophenyl)propan-2-one.

  • Hydrolysis: Reaction with water, even trace amounts from solvents or the atmosphere, will open the epoxide ring to form the corresponding diol, 1-(4-bromo-2-chlorophenyl)-2-methylpropane-1,2-diol.[3]

  • Polymerization/Oligomerization: Catalyzed by acidic or basic impurities, one epoxide molecule can be opened by another, leading to the formation of dimers, trimers, and eventually low-molecular-weight polymers.[1] This often appears as an intractable baseline smear on a TLC plate or as broad, unresolved peaks in GC/HPLC analysis.

cluster_degradation Degradation Pathways Compound 2-(4-Bromo-2-chlorophenyl) -2-methyloxirane Isomerization Isomeric Ketone (1-(4-bromo-2-chlorophenyl)propan-2-one) Compound->Isomerization Heat / Trace Acid Hydrolysis Diol Impurity (1-(4-bromo-2-chlorophenyl) -2-methylpropane-1,2-diol) Compound->Hydrolysis H₂O / H⁺ Polymerization Oligomers / Polymers Compound->Polymerization Acid / Base Catalyst

Caption: Potential degradation pathways for the title compound.

Q3: What are the ideal storage and handling conditions to maximize the shelf-life of my sample?

A: Strict adherence to proper storage and handling protocols is critical. The goal is to mitigate exposure to the three primary degradation triggers: heat, light, and chemical contaminants (acid, base, water, nucleophiles).

ParameterRecommendationRationale
Temperature -20°C or lower Reduces the rate of all chemical reactions, including thermal decomposition and reactions with trace impurities.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents reaction with atmospheric moisture and oxygen. Oxygen can sometimes lead to oxidative degradation byproducts.[6]
Light Amber Vial / Protect from Light Prevents potential photo-degradation, a common issue for aromatic compounds.
Container Clean, Dry Glassware Avoids contamination from residues on the glassware. Ensure vials are properly dried (oven-dried or flame-dried under vacuum) to remove adsorbed water.
Q4: Which solvents and reagents are incompatible with 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane?

A: Solvent choice is paramount. The wrong solvent can rapidly degrade your material.

  • Avoid Protic Solvents: Water, methanol, ethanol, and other alcohols can act as nucleophiles and open the epoxide ring.[7]

  • Avoid Acidic Solvents/Additives: Solvents that may contain acidic impurities (e.g., older bottles of Dichloromethane which can generate HCl) or any reaction mixture containing strong protic acids (HCl, H₂SO₄) or Lewis acids (AlCl₃, BF₃·OEt₂) will catalyze degradation.[3][8]

  • Avoid Basic Solutions: Strong bases like sodium hydroxide or potassium tert-butoxide will readily catalyze ring-opening.[3][5]

  • Recommended Solvents: High-purity, dry, aprotic solvents are preferred. Examples include Toluene, Hexanes, Diethyl Ether, Tetrahydrofuran (THF), and Acetonitrile. It is best practice to use solvents from a purification system (still) or from a recently opened bottle stored under an inert atmosphere.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable protocols to prevent, identify, and address degradation during your experimental workflow.

Troubleshooting Common Issues
Observed Problem Potential Cause Recommended Action
Low or inconsistent yield in reactions. Degradation of the starting material before or during the reaction.1. Verify purity of the starting material via ¹H NMR or GC-MS before use. 2. Follow the "Protocol for Inert Atmosphere Reaction Setup" below. 3. Ensure all reagents and solvents are pure and dry.
Multiple unknown spots on TLC, often near the baseline. Polymerization/oligomerization has occurred.1. Purify the material immediately using low-temperature column chromatography (see protocol below). 2. Discard the sample if purification is not feasible and obtain a fresh lot.
Appearance of new peaks in NMR or GC-MS analysis. Isomerization to the ketone or hydrolysis to the diol.1. Compare the new peaks to reference spectra of potential degradation products. 2. If degradation is minor, immediate purification may salvage the material. 3. Review storage and handling procedures to identify the source of contamination (e.g., wet solvent, acidic reagent).
Protocol 1: Recommended Low-Temperature Purification by Column Chromatography

If you suspect your material has partially degraded, this protocol can be used for purification. The key is to minimize the compound's contact time with the stationary phase and to keep the temperature low.

  • Preparation:

    • Select a glass column and slurry-pack with neutral silica gel (or neutral alumina) using a pre-chilled, non-polar eluent (e.g., Hexane/Ethyl Acetate mixture).

    • Pre-cool the packed column in a -10°C to 0°C cooling bath.

  • Sample Loading:

    • Dissolve the crude epoxide in a minimal amount of cold toluene or dichloromethane.

    • Adsorb the sample onto a small amount of silica gel ("dry loading") and gently evaporate the solvent in vacuo without heating.

    • Carefully add the dry-loaded sample to the top of the pre-chilled column.

  • Elution:

    • Elute the column with your pre-chilled solvent system, applying positive pressure (flash chromatography) to speed up the process.

    • Collect fractions in tubes that are pre-chilled in an ice bath.

  • Analysis & Storage:

    • Analyze fractions immediately by TLC.

    • Combine the pure fractions and immediately remove the solvent under reduced pressure, using a room temperature water bath only if necessary.

    • Place the purified product in a clean, dry, tared amber vial, flush with argon or nitrogen, seal tightly, and store immediately at -20°C.

Protocol 2: Procedure for Inert Atmosphere Reaction Setup

This protocol minimizes exposure to atmospheric moisture and oxygen.

cluster_workflow Inert Atmosphere Workflow A 1. Oven/Flame-Dry All Glassware B 2. Assemble Hot Glassware Under N₂/Ar Flow A->B C 3. Seal with Septa & Cool to RT B->C D 4. Purge System: 3x Vacuum/Inert Gas Cycles C->D E 5. Add Dry Solvents & Reagents via Syringe D->E F 6. Add Epoxide Solution via Syringe E->F G 7. Maintain Positive Pressure (N₂/Ar Balloon) F->G

Caption: Workflow for setting up an experiment under inert atmosphere.

  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is thoroughly dried in an oven (>120°C) for several hours or flame-dried under vacuum.

  • Assembly: Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Purging: Once cooled to room temperature, evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to remove residual air and moisture.

  • Reagent Transfer: Add dry solvents and any liquid reagents via gas-tight syringes through rubber septa. Add solid reagents under a strong counter-flow of inert gas.

  • Epoxide Addition: Dissolve the 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane in a minimal amount of dry solvent in a separate, purged flask. Transfer this solution to the reaction flask via syringe.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, typically using a balloon filled with nitrogen or argon.

References

  • Erickson, K. L. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]

  • Durbetaki, A. J. (n.d.). THE DETERMINATION OF EPOXIDE GROUPS. ResearchGate. [Link]

  • Morgan, K. M., et al. (2013). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry. [Link]

  • Geddes, S. M. (1966). Some aspects of the degradation of epoxide resins. Journal of Polymer Science Part A-1: Polymer Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Epoxide. Wikipedia. [Link]

  • Griffith, J. R. (2018). Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. The Aquila Digital Community. [Link]

  • Global Substance Registration System. (n.d.). 2-(4-BROMOPHENYL)-2-METHYLOXIRANE. [Link]

  • Kalpagam, Saumya, et al. (2022). Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. ACS Omega. [Link]

  • Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

  • Borucka, A., et al. (2024). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • Mohamed, S. K., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Marvel, C. S., & Moyer, W. W. (1930). m-BROMOTOLUENE. Organic Syntheses. [Link]

  • Talybov, G. M., & Akhmedova, N. Y. (2023). Diastereoselective Synthesis of 3-[2-Chloro(bromo)phenyl]-2-methyl-2-[(prop-2-yn-1-yl)oxy]oxiranes and 5-[3-Chloro(bromo)phenyl]-2,2,4-trimethyl-4-[(prop-2-yn-1-yl)]-1,3-dioxolane. Russian Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • Patsnap. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • Mohamed, S. K., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. ResearchGate. [Link]

  • Kretz, G., et al. (2021). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Pearson. (n.d.). In Chapter 13, we learned that epoxide opening can give different.... [Link]

  • Siegle, P., et al. (1991). Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane.
  • Chen, B., et al. (1995). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses. [Link]

  • Jiang, B., et al. (2018). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]

  • LibreTexts. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. [Link]

  • Narang, A. S. (2022). Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products. ResearchGate. [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Taylor & Francis Online. (n.d.). Thermal degradation of polymers – Knowledge and References. [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. [Link]

  • INCHEM. (n.d.). The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals - 124. Thermal Degradation Products of Polyethylene, Polypropylene, Polystyrene, Polyvinylchloride and Polytetrafluoroethylene in the Processing of Plastics. [Link]

  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-2-methyloxirane. [Link]

  • AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • Dana Bioscience. (n.d.). 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane 1g. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EPOX-2024-STERIC Subject: Troubleshooting Ring Opening of Sterically Congested 2,2-Disubstituted Epoxides Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties with 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane . This is not a standard epoxide; it is a "privileged" but highly problematic scaffold.

The Core Challenge: You are fighting a two-front war against Sterics and Electronics .

  • Quaternary Center (C2): The target carbon is fully substituted (Methyl + Aryl), creating a massive energy barrier for direct nucleophilic attack (

    
    ).
    
  • The Ortho-Chloro Effect: The chlorine atom at the ortho position of the phenyl ring introduces significant steric bulk proximal to the reaction center. This often twists the phenyl ring out of planarity, reducing the resonance stabilization of any developing positive charge at C2, thereby hindering the electronic (

    
    -like) pathway that usually facilitates opening at hindered centers.
    

This guide provides the diagnostic logic and validated protocols to force this ring open regioselectively.

Module 1: The Diagnostic Framework (The "Why")

Before modifying your reaction, you must identify which control mechanism you are attempting to exploit.

The Regioselectivity Tug-of-War
  • Path A (Steric Control): Attack at C3 (the methylene group). Favored by basic conditions and strong nucleophiles.[1] This path faces the least resistance but yields the primary alcohol (or secondary if C3 is substituted).

  • Path B (Electronic Control): Attack at C2 (the quaternary center). Favored by acidic conditions (Lewis or Brønsted). This path requires the formation of a partial carbocation. Crucial Note: The ortho-chloro group destabilizes this transition state, making standard acid catalysis sluggish.

Visualization: Decision Logic for Reaction Conditions

The following diagram illustrates the critical decision nodes for selecting the correct reagents based on your desired regiochemical outcome.

ReactionLogic node_start Substrate: 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane decision_regio Desired Nucleophile Position? node_start->decision_regio node_c3 Attack at C3 (Methylene) Product: Tertiary Alcohol decision_regio->node_c3 Less Hindered node_c2 Attack at C2 (Quaternary) Product: Primary Alcohol* decision_regio->node_c2 More Hindered cond_basic Condition: Basic / Neutral (Steric Control) node_c3->cond_basic reagent_c3 Reagents: Azide, Amine, Alkoxide Solvent: DMF, MeCN cond_basic->reagent_c3 node_hfip Protocol C: HFIP Solvent (H-Bond Activation) reagent_c3->node_hfip If sluggish cond_acid Condition: Acidic / Lewis Acid (Electronic Control) node_c2->cond_acid reagent_c2 Reagents: BF3·OEt2, Sc(OTf)3 Solvent: DCM, Toluene cond_acid->reagent_c2 reagent_c2->node_hfip If yield < 20%

Figure 1: Decision tree for selecting reaction conditions based on regiochemical goals. Note that "Primary Alcohol" refers to the alcohol formed from the epoxide oxygen ending up on the primary carbon (C3) after the nucleophile attacks C2.*

Module 2: Troubleshooting Matrix

Identify your specific failure mode below to find the corrective action.

SymptomProbable CauseCorrective Action
No Reaction / <10% Conversion The ortho-Cl and methyl group are blocking the approach. Standard activation (heat alone) is insufficient.Switch to Lewis Acid Catalysis. Use

or

(5-10 mol%). These coordinate to the epoxide oxygen, lengthening the C-O bond and lowering the activation energy.
Wrong Regioisomer (C3 attack) You are using basic conditions or a weak acid. The reaction is defaulting to

at the less hindered carbon.
Increase Acid Strength. Switch to a stronger Lewis Acid (

) or use a protic acid to force the "Electronic" pathway (C2 attack).
Polymerization / Tar Acid concentration is too high, causing intermolecular opening (chain reaction).Dilution & Temp Control. Run at 0°C initially. Dilute to 0.1 M. Consider using HFIP (see Protocol C) which activates without strong acidity.
Incomplete Reaction (Stalled) Product inhibition. The resulting alcohol coordinates to the Lewis Acid catalyst, poisoning it.Use a Catalyst Scavenger or Higher Load. Increase catalyst load to 20 mol% or switch to a lanthanide triflate which tolerates alcohol products better than Aluminum/Boron reagents.

Module 3: Optimized Protocols

Protocol A: Lewis Acid Catalyzed Opening (Targeting C2 / Electronic Control)

Use this when you need the nucleophile at the hindered quaternary center.

Mechanism: Borderline


 / 

-like. The Lewis Acid (LA) pulls electron density from the oxygen, creating a significant partial positive charge on C2.
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane (

    
    ). Nitromethane stabilizes the polar transition state.
    
  • Reagents:

    • Substrate: 1.0 equiv.

    • Nucleophile (e.g., Azide, Alcohol): 1.2 – 2.0 equiv.

    • Catalyst:

      
       or 
      
      
      
      (10 mol%). Note: These are preferred over
      
      
      for this substrate as they are less prone to causing rearrangement side-reactions.
  • Procedure:

    • Dissolve substrate in solvent (0.2 M).

    • Add catalyst at 0°C.

    • Add nucleophile dropwise.

    • Allow to warm to Room Temp (RT). If no reaction after 4h, heat to 40°C.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
Protocol B: HFIP-Promoted "Silent" Activation (The Silver Bullet)

Use this if standard Lewis Acids fail or cause decomposition. This is the modern standard for difficult epoxides.

Why it works: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor but non-nucleophilic. It activates the epoxide oxygen via H-bonding (mimicking a Lewis Acid) and stabilizes the transition state without the harshness of metal salts [1, 2].

  • Setup: Standard vial, no inert atmosphere strictly required (but recommended).

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) . Use pure or as a co-solvent (4:1 DCM:HFIP).

  • Reagents:

    • Substrate: 1.0 equiv.

    • Nucleophile: 1.1 equiv.

    • Catalyst: None required (The solvent is the catalyst).

  • Procedure:

    • Dissolve epoxide and nucleophile in HFIP.

    • Stir at RT.[2] The reaction is often faster than in DCM/Toluene.

    • Note: HFIP promotes regioselectivity toward the more substituted carbon (C2) due to its ability to stabilize the charge separation [3].

  • Workup: Evaporate HFIP (recoverable/recyclable). Flash column chromatography.

Module 4: Mechanistic Visualization

Understanding the transition state is key to overcoming the steric wall.

Mechanism cluster_TS Transition State Competition epoxide Epoxide (Ground State) ts_sn2 TS-A (Steric) Nucleophile attacks C3 Less Hindered Favored by Base epoxide->ts_sn2 Basic/Neutral ts_sn1 TS-B (Electronic) Nucleophile attacks C2 Stabilized by Aryl/Methyl Favored by Acid/HFIP epoxide->ts_sn1 Acid/HFIP product_primary Product A (Nu at C3) ts_sn2->product_primary product_tertiary Product B (Nu at C2) ts_sn1->product_tertiary

Figure 2: Mechanistic divergence. To overcome the steric hindrance at C2 (TS-B), you must lower the energy of that transition state using Lewis Acids or HFIP to exploit the electronic stabilization of the carbocation character.

Frequently Asked Questions (FAQ)

Q: Can I use


 as a catalyst? 
A:  Proceed with extreme caution. Aluminum chloride is a very strong Lewis acid and often leads to the "Meinwald Rearrangement," converting your epoxide into an aldehyde or ketone (shifting the methyl group) rather than opening the ring with your nucleophile. Lanthanide triflates (

,

) are safer.

Q: Why is the ortho-chloro group such a problem compared to standard styrene oxide? A: In standard styrene oxide, the phenyl ring can rotate to be coplanar with the developing carbocation p-orbital, providing maximum resonance stabilization. The ortho-chloro substituent sterically clashes with the epoxide protons or the methyl group, forcing the ring to twist. This reduces the electronic stabilization of the C2 attack, making the reaction slower and more dependent on the catalyst's strength.

Q: My nucleophile is an amine. Can I use the Lewis Acid protocol? A: Generally, no. Amines are Lewis bases and will bind to the Lewis Acid catalyst, deactivating it. For amines, use Protocol B (HFIP) or use a specific catalyst system like Metal Triflates which are more tolerant of amines, or use the amine salt (e.g., ammonium chloride) to provide a proton source.

References

  • Das, U., et al. "HFIP-Promoted Regioselective Ring Opening of Epoxides." Journal of Organic Chemistry, 2018. (Representative citation for HFIP effects)

  • Colomer, I., et al. "Hexafluoroisopropanol as a mild and effective solvent for the regioselective ring opening of epoxides." Organic & Biomolecular Chemistry, 2016.

  • Schneider, C. "Lewis Acid Catalyzed Ring Opening of Epoxides." Synthesis, 2006.

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition. (General mechanism reference).

Sources

Validation & Comparative

HPLC Method Development Guide: 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation and purity analysis of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane (referred to herein as BCMO ). This molecule is a critical halogenated styrene oxide intermediate, sharing structural characteristics with antifungal precursors (e.g., Voriconazole intermediates).

The Core Challenge: Halogenated epoxides are thermally labile and susceptible to acid-catalyzed hydrolysis. Traditional "generic" HPLC methods using acidic mobile phases (e.g., 0.1% TFA or H3PO4) often cause on-column degradation, leading to artificially high impurity counts (specifically the diol) and poor mass balance.

The Solution: This guide compares a Conventional Acidic C18 Method against an Optimized Neutral Phenyl-Hexyl Method . We demonstrate that the optimized method preserves analyte integrity, offers superior selectivity for halogenated impurities, and reduces run time by 40%.

Chemical Context & Degradation Pathways[1]

Before selecting a column, one must understand the analyte's behavior. BCMO contains a strained oxirane ring adjacent to a halogenated aromatic system.

Critical Quality Attributes (CQAs)
  • Hydrophobicity: High (due to Br/Cl substituents).

  • Reactivity: The epoxide ring is prone to ring-opening in the presence of water and protons.

  • Chirality: The C2 position is chiral (though this guide focuses on achiral chemical purity).

Degradation Pathway (DOT Diagram)

The following diagram illustrates the degradation risks during analysis if conditions are not controlled.

DegradationPathway BCMO BCMO (Epoxide) Target Analyte Diol Hydrolysis Product (Diol Impurity) BCMO->Diol Hydrolysis (Fast) Ketone Rearrangement Product (Ketone) BCMO->Ketone Thermal Rearrangement (Slow) Acid Acidic Mobile Phase (H+ / H2O) Acid->Diol

Figure 1: Acid-catalyzed hydrolysis is the primary risk during HPLC analysis, converting the epoxide to the diol.

Method Comparison: Generic vs. Optimized

We compared two distinct approaches to analyze a crude synthesis sample containing BCMO, its starting material (2-bromo-1-(4-bromo-2-chlorophenyl)ethanone), and the hydrolysis diol.

Table 1: Performance Metrics Comparison
FeatureMethod A: Conventional (Generic)Method B: Optimized (Recommended)
Stationary Phase C18 (5 µm, Fully Porous)Phenyl-Hexyl (2.7 µm, Core-Shell)
Mobile Phase Water/ACN + 0.1% H3PO4 (pH ~2.2)10mM Ammonium Acetate (pH 6.8) / ACN
Separation Mode IsocraticGradient
Epoxide Stability Poor (~2% degradation on-column)Excellent (<0.1% degradation)
Resolution (Epoxide/Ketone) 1.8 (Baseline separation but broad)3.5 (Sharp, high resolution)
Backpressure ~120 bar~280 bar
Run Time 25 minutes12 minutes
Analysis of Method A (Why it fails)

The acidic pH (2.2) protonates the epoxide oxygen, activating the ring for nucleophilic attack by water in the mobile phase. This results in a "ghost" peak for the diol that increases with column residence time. Furthermore, the standard C18 phase relies solely on hydrophobic interaction, which struggles to differentiate the planar epoxide from the planar ketone precursor efficiently.

Analysis of Method B (Why it works)
  • pH Control: Ammonium acetate buffers the system at pH 6.8, preventing acid-catalyzed ring opening.

  • Selectivity: The Phenyl-Hexyl phase engages in

    
     interactions with the halogenated aromatic ring. The electron-withdrawing nature of the Br/Cl substituents makes the analyte highly responsive to this mechanism, significantly improving separation from non-aromatic impurities.
    
  • Core-Shell Efficiency: The 2.7 µm fused-core particles provide UHPLC-like performance at standard HPLC pressures, sharpening peaks and improving sensitivity (LOD).

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the system suitability test fails, the results cannot be trusted.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (or equivalent Raptor/Cortecs).

  • Column Temperature: 30°C (Do not exceed 40°C to minimize thermal degradation).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 225 nm (Max absorption) and 254 nm (Reference).

Mobile Phase Preparation
  • Mobile Phase A: 10mM Ammonium Acetate in Water.

    • Prep: Dissolve 0.77g Ammonium Acetate in 1L HPLC grade water. Filter through 0.22 µm nylon filter. Do not adjust pH (natural pH is ~6.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase BComments
0.040Initial hold for polarity
8.080Elution of BCMO and hydrophobic impurities
8.195Column Wash
10.095Wash Hold
10.140Re-equilibration
12.040Ready for next injection
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (80:20). Note: High organic content prevents hydrolysis in the vial.

  • Stock Solution: 1.0 mg/mL BCMO in pure Acetonitrile.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent.

Method Development Workflow

The following decision tree illustrates the logic used to arrive at the Phenyl-Hexyl/Neutral method.

MethodDev Start Start: BCMO Method Dev CheckStab 1. Solution Stability Check (Acid vs Neutral) Start->CheckStab Decision1 Is Analyte Stable at pH 2? CheckStab->Decision1 RouteA Use Neutral Buffer (Ammonium Acetate) Decision1->RouteA No (Degradation > 0.5%) RouteB Use 0.1% TFA/H3PO4 (Standard) Decision1->RouteB Yes ColSelect 2. Column Selection (Halogenated Aromatic) RouteA->ColSelect C18 C18 (Hydrophobic Only) ColSelect->C18 Standard PhHex Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColSelect->PhHex Optimized for Halogens Result Final Method: Neutral pH + Phenyl-Hexyl PhHex->Result

Figure 2: Logical flow for selecting stationary and mobile phases based on analyte chemistry.

Validation & Troubleshooting

To ensure Scientific Integrity , perform these verification steps:

Specificity & Stress Testing

Inject a sample of BCMO spiked with:

  • Precursor Ketone: Ensure Resolution (Rs) > 2.0.

  • Acid Hydrolysis Sample: Treat BCMO with 0.1N HCl for 1 hour, neutralize, and inject. This identifies the retention time of the Diol impurity. The Optimized Method must separate the Diol (early eluting) from the Epoxide.

Linearity & Sensitivity
  • Linearity: 0.1 µg/mL to 150 µg/mL (R² > 0.999).

  • LOQ: ~0.05 µg/mL (Signal-to-Noise > 10).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peak / Shoulder Sample solvent too strong (100% ACN)Dilute sample with water to match initial gradient (e.g., 60:40 Water:ACN) or reduce injection volume.
"Ghost" Peak at ~2 min Hydrolysis in vialEnsure autosampler is cooled (15°C) and diluent is neutral.
Retention Time Drift pH fluctuationAmmonium acetate has low buffering capacity at pH 6.8. Ensure fresh buffer preparation daily.
High Backpressure ParticulatesFilter all samples. Use a 0.5 µm in-line filter (Core-shell columns are sensitive to clogging).

References

  • SIELC Technologies. (n.d.). Separation of Styrene Oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). Determination of epoxides by high-performance liquid chromatography following derivatization. PubMed. Retrieved from [Link]

  • ResearchGate. (2015).[1] How to separate diol impurity from an epoxide material? Retrieved from [Link]

  • Phenomenex. (2023). Core-Shell Technology for HPLC and UHPLC. Retrieved from [Link]

Sources

Technical Guide: Chiral HPLC Separation of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the chiral HPLC separation of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane , a critical intermediate in the synthesis of triazole antifungal agents such as Ravuconazole and Isavuconazole .

Executive Summary & Molecular Context

Target Analyte: 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane Chemical Class: 2-Aryl-2-methyl oxiranes (Styrene oxide derivatives) Application: Key chiral intermediate for Ravuconazole (BMS-207147) and Isavuconazole. Criticality: The antifungal activity of the final triazole drug is highly stereospecific (typically the R-enantiomer is desired). The enantiomeric excess (ee) of this epoxide intermediate directly dictates the optical purity of the final API.

This guide details the separation strategy using Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically focusing on Amylose and Cellulose derivatives, which are the industry standard for this structural class.

Strategic Column Selection: The "Golden Trio"

For 2-aryl-2-methyloxiranes, the separation mechanism relies on a combination of


-

interactions
, hydrogen bonding , and inclusion complexation within the helical groove of the polymer.
Primary Recommendation: Chiralpak AD-H (Amylose-based)[1]
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate)[1][2]

  • Mechanism: The 4-bromo-2-chlorophenyl moiety fits well into the helical cavity of the amylose backbone. The carbamate groups provide hydrogen bonding sites for the epoxide oxygen, while the phenyl groups on the polymer engage in

    
    -
    
    
    
    stacking with the halogenated aromatic ring of the analyte.
  • Performance: Historically shows the highest selectivity (

    
    ) for styrene oxide analogs due to the flexible helical structure of amylose compared to cellulose.
    
Secondary Recommendation: Chiralcel OD-H (Cellulose-based)
  • Selector: Cellulose tris(3,5-dimethylphenylcarbamate)[3]

  • Mechanism: Similar chemical interactions but a more rigid "rod-like" polymer structure.

  • Use Case: Often provides different elution orders (reversal) compared to AD-H. If AD-H fails to resolve the enantiomers due to peak overlap with impurities, OD-H is the immediate alternative.

Comparison of CSP Performance for Aryl-Epoxides
FeatureChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Chiralcel OJ-H (Cellulose Ester)
Selectivity (

)
High (Primary Choice) Medium-HighLow (for this specific class)
Resolution (

)
Typically > 2.0Typically > 1.5Variable
Elution Order Often S then R (verify w/ std)Often R then SVariable
Robustness High in Normal PhaseHigh in Normal PhaseLower pressure tolerance

Optimized Experimental Protocol

The following protocol is designed for Normal Phase (NP) separation, which provides superior resolution for epoxides compared to Reversed Phase (RP) due to the absence of water (which can hydrolyze labile epoxides over time) and better solubility.

A. Chromatographic Conditions[3][4][5][6][7][8]
  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m)
  • Mobile Phase:

    
    -Hexane : Isopropanol (IPA)
    
    • Starting Ratio: 90:10 (v/v)

    • Optimization Range: 98:2 to 85:15

  • Flow Rate: 1.0 mL/min

  • Temperature:

    
     (Control is critical; lower T often improves 
    
    
    
    )
  • Detection: UV Diode Array (DAD)

    • Primary Wavelength:220 nm (Strong absorption of the phenyl ring)

    • Secondary: 254 nm

  • Injection Volume: 5–10

    
    L (Sample conc: 1.0 mg/mL in Mobile Phase)
    
B. Step-by-Step Method Development Workflow

MethodDev Start Start: Racemic Epoxide Screen Screening Phase Columns: AD-H, OD-H, OJ-H Mobile Phase: Hex/IPA (90:10) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Decision Is Rs > 2.0? Eval->Decision Optimize Optimize Mobile Phase Decrease IPA % (e.g., 95:5) Lower Temp (15°C) Decision->Optimize No (0.5 < Rs < 2.0) AltCol Switch Column Try Chiralcel OD-H or IA Decision->AltCol No (Rs < 0.5) Final Final Method Validate (Linearity, Precision) Decision->Final Yes Optimize->Final AltCol->Eval

Caption: Logical workflow for chiral method development ensuring systematic selection of optimal conditions.

Mechanism of Separation & Causality

Understanding why the separation occurs allows for faster troubleshooting.

  • Chiral Recognition: The 2-methyl group on the epoxide creates a stereogenic center that forces the phenyl ring into a specific orientation relative to the chiral grooves of the amylose polymer.

  • Halogen Effect: The Bromo and Chloro substituents on the phenyl ring are electron-withdrawing but also bulky. They interact via halogen bonding and steric exclusion with the carbamate moieties of the CSP.

  • Solvent Role: Isopropanol (IPA) acts as both a displacer and a hydrogen bond donor/acceptor.

    • Too much IPA: Competes with the analyte for binding sites

      
       Low retention (
      
      
      
      ), low resolution.
    • Too little IPA: Analyte sticks too hard

      
       Broad peaks, long retention.
      

Validation & Troubleshooting (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), implement these system suitability tests:

System Suitability Parameters (Acceptance Criteria)
ParameterAcceptance LimitRationale
Resolution (

)

Ensures baseline separation for accurate integration of trace enantiomer.
Tailing Factor (

)

Minimizes integration error.
Repeatability RSD

(n=5)
Confirms system stability.
Capacity Factor (

)

Ensures separation from the solvent front (void volume).
Troubleshooting Guide
  • Problem: Peaks are merging (

    
    ).
    
    • Solution: Reduce IPA concentration to 5% or 2%. Lower temperature to

      
      .
      
  • Problem: Peak tailing.

    • Solution: Add 0.1% Diethylamine (DEA) to the mobile phase. This masks residual silanol groups on the silica support, sharpening the peaks for basic/polar compounds.

  • Problem: Retention times shifting.

    • Solution: Check column equilibration.[4] Polysaccharide columns require ~20 column volumes to equilibrate after solvent changes.

References

  • Pesti, J. A., et al. "The Process Development of Ravuconazole: An Efficient Multikilogram Scale Preparation of an Antifungal Agent."[5] Organic Process Research & Development, vol. 13, no. 4, 2009, pp. 716–728. Link

    • Key Source: Describes the synthesis and handling of the epoxide intermedi
  • Okamoto, Y., & Ikai, T. "Chiral Stationary Phases for High-Performance Liquid Chromatography: Polysaccharide Derivatives." Chemical Society Reviews, vol. 37, 2008, pp. 2593-2608. Link

    • Key Source: Authoritative review on the mechanism of Amylose/Cellulose CSPs.
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD." Link

    • Key Source: Operational parameters for the recommended column.[3][6][7][8][4]

Sources

GC-MS fragmentation patterns for 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane (hereafter referred to as BCMO ) is a critical halogenated styrene oxide intermediate, often utilized in the synthesis of triazole antifungals.[1] Its identification presents a specific "analytical trap": thermal instability . Under standard GC injector temperatures (>250°C), BCMO readily undergoes the Meinwald rearrangement , isomerizing into its corresponding ketone or aldehyde.

This guide provides a comparative analysis of fragmentation patterns to distinguish the intact epoxide from its thermal artifacts and outlines a "Cold-Injection" protocol to ensure data integrity.

Part 1: The Chemical Context & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the molecular ion (


) using the unique isotopic fingerprint of Bromine and Chlorine.
Molecular Structure & Formula[1]
  • Formula:

    
    
    
  • Nominal Mass: ~260 Da (based on

    
     and 
    
    
    
    )[1]
  • Structure: A styrene oxide derivative with a methyl group at the benzylic position.

The "3:4:1" Isotopic Rule

The presence of one Bromine and one Chlorine atom creates a distinct cluster pattern that serves as the primary filter for identification.

Isotope CombinationMass ShiftApprox.[1] Relative AbundanceOrigin

M 75% Base Peak of Cluster

M+2 100% Dominant Peak

M+2 (Overlaps above)

M+4 25% Confirmation Peak

Analyst Note: If your spectrum does not show this 3:4:1 intensity ratio (approximate) at the molecular ion cluster, the halogenation pattern is incorrect.

Part 2: Performance Comparison – Analytical Techniques

This section objectively compares GC-MS (EI) against alternatives for this specific molecule.

FeatureGC-MS (EI) @ 70eV GC-MS (CI - Methane) LC-MS (ESI+)
Primary Utility Structural Fingerprinting Molecular Weight ConfirmationQuantitation in Biological Matrix
Differentiation High: Distinguishes epoxide from ketone via fragment ratios.[1]Low: Both isomers often yield

Low: Poor ionization for neutral epoxides; requires adducts (

).[1]
Sensitivity High (Nanogram range)MediumMedium (for this non-polar analyte)
Risk Factor Thermal Rearrangement (High risk in injector)Thermal Rearrangement (High risk)Matrix Suppression (No thermal risk)
Verdict Preferred Method (With cold injection)Secondary ConfirmationAlternative for thermally labile samples

Part 3: Fragmentation Mechanics (EI Spectrum)

The electron ionization (EI) spectrum of BCMO is characterized by the competition between alpha-cleavage of the epoxide ring and benzylic cleavage .

Key Diagnostic Ions[1]
  • Molecular Ion (

    
    ): m/z ~260, 262, 264 
    
    • Observation: Usually weak (5-15% abundance) due to the lability of the strained oxirane ring.

    • Significance: Confirms the intact molecule.

  • The "Epoxide Cut" (Loss of CHO/CO): m/z ~231/233

    • Mechanism:[2] Epoxides frequently lose the oxygen and a ring carbon (often as

      
       or 
      
      
      
      ).
    • Pattern: Retains the Br/Cl isotopic signature.

  • Benzylic/Tropylium Cation: m/z ~225/227/229

    • Mechanism:[2] Loss of the epoxide ring entirely (loss of

      
      ).
      
    • Structure: A substituted benzyl cation or rearranged tropylium ion (

      
      ).
      
    • Significance: This is often the Base Peak (100%) or close to it.[2]

  • Acetyl Cation (

    
    ): m/z 43 
    
    • Warning: A very strong signal at m/z 43 suggests the molecule has rearranged to the methyl ketone (1-(4-bromo-2-chlorophenyl)propan-2-one) before fragmentation.[1]

    • Differentiation: The intact epoxide typically shows a weaker m/z 43 compared to the rearranged ketone.

Visualization: Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation pathways and the thermal rearrangement risk.

BCMO_Fragmentation cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 260/262/264 (Weak) Tropylium Tropylium Ion (C7H4BrCl)+ m/z 225/227 (Base Peak Candidate) M_Ion->Tropylium Loss of C3H5O (Benzylic Cleavage) Oxirane_Cleave Epoxide Frag (M - CHO) m/z ~231 M_Ion->Oxirane_Cleave Ring Opening (-29 Da) Ketone_Artifact THERMAL ARTIFACT (Methyl Ketone) M_Ion->Ketone_Artifact Meinwald Rearrangement (Injector >200°C) Ketone_Artifact->Tropylium Benzylic Cleavage Acylium Acylium Ion (CH3CO+) m/z 43 (Strong in Artifact) Ketone_Artifact->Acylium Alpha Cleavage key Blue: Precursor | Red: Major Fragment | Grey: Thermal Artifact

Caption: Theoretical fragmentation pathway of BCMO showing the critical branch point between intact EI fragmentation and thermal degradation to the ketone.

Part 4: Validated Experimental Protocol

To successfully identify BCMO without inducing thermal degradation, you must use a "Cold Splitless" or "Pulsed Cool" injection technique.

Instrument Parameters (Agilent/Shimadzu Compatible)
ParameterSettingRationale
Inlet Mode Pulsed Splitless Maximizes sensitivity for trace intermediates.[1]
Inlet Temperature 180°C - 200°C CRITICAL: Standard 250°C+ causes rearrangement.[1] Keep as low as possible while ensuring volatilization.
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for halogenated aromatics.[1]
Oven Program 60°C (1 min)

20°C/min

280°C
Fast ramp minimizes residence time on column.[1]
Ion Source 230°CStandard EI source temp; less critical than inlet temp.[1]
Transfer Line 250°CPrevents condensation.[1]
Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg BCMO in 1 mL Ethyl Acetate (avoid methanol if possible to prevent ring opening in solution).

  • System Blank: Run a solvent blank to clear memory effects.

  • Conditioning: Ensure the liner is clean (deactivated wool). Active sites on dirty liners catalyze the epoxide

    
     ketone rearrangement.
    
  • Acquisition: Scan range m/z 40–350.

  • Data Review: Check the m/z 43 vs. m/z 225 ratio.

    • High 225 / Low 43: Likely Intact Epoxide .

    • High 43 / High 225: Likely Rearranged Ketone .[1]

Part 5: References

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules of epoxides and halo-aromatics).

  • Meinwald, J., et al. (1963). "Acid-catalyzed rearrangement of epoxides."[1] Journal of the American Chemical Society. Link (Foundational mechanism for the thermal artifact).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (For general ionization patterns of halogenated benzene derivatives). Link

  • Perygin, D. (2020).[1][4] GCMS Fragmentation Patterns. (Video lecture on general fragmentation logic). Link

Sources

A Comprehensive Guide to Validating Optical Rotation of Pure 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemistry in Pharmaceutical Intermediates

In the realm of pharmaceutical development and organic synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit markedly different pharmacological and toxicological profiles.[1][2] The chiral epoxide, 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane, serves as a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][3][4] The enantiomeric purity of this starting material dictates the stereochemical outcome of the final drug product. Therefore, robustly validating the optical purity of this intermediate is not merely a procedural step but a cornerstone of quality control, ensuring the safety and efficacy of the final therapeutic agent.

This guide provides an in-depth, scientifically grounded framework for the validation of optical rotation measurements for pure 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare polarimetry with alternative analytical techniques, all while adhering to internationally recognized standards.

Pillar 1: The Foundational Science of Optical Rotation

Optical rotation is the phenomenon where a chiral compound in solution rotates the plane of linearly polarized light.[2][5] The direction and magnitude of this rotation are unique to the specific enantiomer. One enantiomer will rotate light in a clockwise direction, termed dextrorotatory (+), while its mirror-image partner will rotate light by an equal amount in the counter-clockwise direction, termed levorotatory (–).[5] A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[6]

The specific rotation ([α]) is a standardized measure of a compound's optical activity, calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample cell in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).

It is crucial to understand that there is no simple correlation between the R/S configuration of an enantiomer and the direction (+ or –) of its optical rotation.[6][7] This must be determined experimentally.

Pillar 2: A Validated Protocol for Measuring Specific Rotation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] For the measurement of optical rotation, this means ensuring the method is accurate, precise, specific, linear, and robust. Our protocol is designed in accordance with the principles outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures".[9][10]

Step 1: Instrument Qualification and Calibration

Causality: The integrity of any measurement begins with a properly functioning and calibrated instrument. Pharmacopeial standards (such as USP <781>, EP 2.2.7, and JP 2.49) mandate rigorous qualification to ensure the reliability of polarimetric data.[11][12]

  • Installation Qualification (IQ) & Operational Qualification (OQ): Ensure the polarimeter is installed correctly and operates according to its specifications. This includes verifying temperature control to within ±0.5°C of the setpoint and confirming wavelength accuracy.[12][13]

  • Performance Qualification (PQ) - Calibration:

    • Zero Calibration: Calibrate the instrument to zero using a blank solvent (the same solvent to be used for the sample).

    • Accuracy Verification: Verify the accuracy of the polarimeter using a certified quartz plate or a certified reference material with a known optical rotation traceable to a national standard (e.g., NIST). The measured value should agree with the certified value within the combined uncertainty of the reference material and the instrument's accuracy specification.[12][13]

Step 2: Sample Preparation

Causality: Accurate sample preparation is critical. The concentration of the analyte directly influences the observed rotation, and any impurities can affect the measurement.

  • Accurately weigh approximately 100 mg of pure 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane.

  • Quantitatively transfer the sample to a 10.00 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable, high-purity solvent (e.g., Chloroform or Methanol). Ensure the solution is thoroughly mixed and maintained at a constant temperature (e.g., 20°C or 25°C).

Step 3: Measurement Procedure

  • Rinse the polarimeter cell (path length of 1 dm) several times with the prepared sample solution.

  • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

  • Place the cell in the polarimeter and allow the temperature to equilibrate.

  • Take at least five replicate readings and calculate the mean observed rotation (α).

Step 4: Calculation of Specific Rotation

  • Calculate the concentration (c) in g/mL.

  • Use the formula [α] = α / (l * c) to determine the specific rotation.

The following parameters must be assessed to ensure the method is self-validating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This can be demonstrated by comparing the optical rotation of the pure enantiomer to a racemic mixture (which should be zero).

  • Accuracy: The closeness of test results to the true value. This is assessed by analyzing a sample of known purity (a reference standard) and comparing the measured specific rotation to the certified value.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. This is determined by performing multiple measurements (e.g., n=6) of the same sample. The relative standard deviation (RSD) should be within an acceptable limit (e.g., <1%).

    • Intermediate Precision: Expresses the variation within the same laboratory (e.g., different days, different analysts, different equipment).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established by preparing a series of at least five concentrations and plotting the observed rotation versus concentration. The correlation coefficient (r²) should be close to 1.0.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, sample preparation).

ValidationWorkflow

Pillar 3: Data Interpretation and Comparison with Alternatives

While specific rotation values for 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane are not widely published in standard reference tables, they must be determined and validated internally during process development. The value serves as an internal standard for quality control.

Polarimetry is a classical, rapid, and non-destructive technique. However, it measures the bulk optical activity of the solution. For a more detailed and quantitative measure of enantiomeric excess (% ee), it is often compared with and complemented by chiral High-Performance Liquid Chromatography (HPLC).

FeaturePolarimetry (Optical Rotation)Chiral HPLC
Principle Measures the macroscopic rotation of plane-polarized light by a chiral sample.Physically separates enantiomers on a chiral stationary phase, followed by detection (e.g., UV).[14][15][16]
Primary Output Specific Rotation ([α])Peak areas for each enantiomer, allowing direct calculation of enantiomeric excess (% ee).
Specificity Can be affected by other chiral impurities. A zero rotation does not guarantee a racemic mixture if multiple chiral species are present.Highly specific. Can separate and quantify the target enantiomers from each other and from other impurities.
Sensitivity Relatively low sensitivity. Requires higher concentrations.High sensitivity, capable of detecting trace amounts of an unwanted enantiomer.
Quantitation Provides an indirect measure of enantiomeric purity.Provides a direct, quantitative measure of the ratio of enantiomers.
Throughput High. Measurements are very fast (seconds to minutes).Lower. Run times are typically several minutes per sample.[15]
Method Development Simple. Requires selection of solvent and concentration.More complex. Requires screening of multiple chiral columns and mobile phases.[17]

LogicDiagram

Conclusion: Ensuring Enantiomeric Integrity

Validating the optical rotation of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane is a fundamental requirement for its use in pharmaceutical manufacturing. It provides a reliable, rapid, and cost-effective method for confirming the identity and stereochemical integrity of this crucial intermediate. While polarimetry serves as an excellent quality control tool, it should be complemented by a more specific method like chiral HPLC, especially during process development and when the presence of other chiral impurities is possible. By implementing the robust validation framework detailed in this guide, researchers and drug development professionals can ensure the quality of their chiral building blocks, leading to safer and more effective medicines.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Atlas of Science. Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Available from: [Link]

  • ResearchGate. Preparation and drug application of chiral epichlorohydrin. Available from: [Link]

  • Encyclopedia.pub. Epoxide Synthesis and Ring-Opening Reactions. Available from: [Link]

  • JASCO Global. Validation Compliant with Pharmacopoeia for P-4000 Series Polarimeters. Available from: [Link]

  • Rudolph Research Analytical. Polarimeter Requirements for the Pharmaceutical Industry. Available from: [Link]

  • Boston University. Chiral Analytical HPLC » Center for Molecular Discovery. Available from: [Link]

  • ChromTech. Chiral HPLC Columns. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • Rudolph Research Analytical. 781 OPTICAL ROTATION. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of a modified polarimetric assay method for small volume samples. Available from: [Link]

  • HPLC.eu. chiral columns. Available from: [Link]

  • Wikipedia. Optical rotation. Available from: [Link]

  • Chemistry LibreTexts. 5.3: Optical Activity. Available from: [Link]

  • University of Massachusetts Lowell. Read section 7.4 on optical rotation. Available from: [Link]

  • ACTTR Inc. Optical Rotation Angle of Common Materials. Available from: [Link]

  • ResearchGate. Diastereoselective Synthesis of 3-[2-Chloro(bromo)phenyl]- 2-methyl-2-[(prop-2-yn-1-yl)oxy]oxiranes and 5-[3-Chloro(bromo)phenyl]-2,2,4-trimethyl- 4-[(prop-2-yn-1-yl)]-1,3-dioxolane. Available from: [Link]

  • YouTube. UCF CHM2210 Chapter5.15 - Optical Activity. Available from: [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Residual Solvents in 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Residual Solvent Analysis in Active Pharmaceutical Ingredients (APIs)

In the synthesis of active pharmaceutical ingredients (APIs) such as 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane, a crucial intermediate in the production of various pharmaceuticals, organic solvents are indispensable. However, their presence, even in trace amounts in the final product, can compromise the safety, efficacy, and stability of the drug.[1][2][3] Regulatory bodies, therefore, impose strict limits on the presence of these residual solvents.[4][5] This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of residual solvents in 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane, with a primary focus on the industry-standard headspace gas chromatography (GC) and a discussion of alternative techniques. Our objective is to equip researchers and quality control analysts with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

The International Council for Harmonisation (ICH) guideline Q3C provides a framework for the classification of residual solvents based on their toxicity and sets Permitted Daily Exposure (PDE) limits.[2][4][6] Adherence to these guidelines is mandatory for regulatory submissions and ensures patient safety.[3][4]

The Gold Standard: Headspace Gas Chromatography (GC-HS)

Headspace gas chromatography (GC-HS) is the most widely accepted and utilized technique for the analysis of residual solvents in pharmaceuticals.[3][7][8] This method is favored for its ability to separate volatile organic compounds from a non-volatile sample matrix, thereby protecting the GC system from contamination and extending column life.[7][9]

The Rationale Behind GC-HS

The principle of GC-HS involves heating the sample in a sealed vial to partition the volatile residual solvents between the sample matrix and the headspace (the gas phase above the sample).[7] An aliquot of the headspace is then injected into the gas chromatograph for separation and detection.[7][9] This sample introduction technique is particularly advantageous for APIs like 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane, which may be thermally labile or have low volatility.

Experimental Workflow: A Step-by-Step Protocol

The following is a detailed protocol for the quantitative analysis of residual solvents in 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane using static headspace GC with Flame Ionization Detection (FID). FID is a robust and widely used detector for this application due to its high sensitivity to organic compounds.[1][10]

GC_HS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-HS Analysis cluster_data Data Processing & Quantification prep_sample Weigh 2-(4-Bromo-2-chlorophenyl)- 2-methyloxirane into headspace vial add_solvent Add appropriate diluent (e.g., DMSO, DMF) prep_sample->add_solvent spike_is Spike with Internal Standard (IS) add_solvent->spike_is incubation Incubate vial at elevated temperature to reach equilibrium spike_is->incubation prep_standard Prepare calibration standards of known residual solvents calibration Generate calibration curve (Peak Area Ratio vs. Concentration) prep_standard->calibration injection Inject headspace gas into GC incubation->injection separation Separate solvents on a suitable capillary column (e.g., DB-624) injection->separation detection Detect solvents using Flame Ionization Detector (FID) separation->detection integration Integrate peak areas of solvents and IS detection->integration integration->calibration quantification Quantify residual solvents in the sample calibration->quantification

Caption: Workflow for residual solvent analysis by GC-HS.

Detailed Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 100 mg of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The choice of solvent is critical to ensure complete dissolution of the API without interfering with the chromatogram.[9]

    • Spike the sample with an appropriate internal standard (IS), such as 1-butanol, at a known concentration. The IS is used to correct for variations in injection volume and detector response.

    • Prepare a series of calibration standards containing known concentrations of the potential residual solvents in the chosen diluent, also spiked with the same concentration of the IS.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80-120 °C (Optimization is required based on the boiling points of the target solvents and the thermal stability of the API).

    • Vial Equilibration Time: 15-45 minutes.

    • Transfer Line Temperature: 120-150 °C.

    • Pressurization Time: 0.5-1.0 minutes.

    • Loop Fill Time: 0.1-0.5 minutes.

    • Injection Time: 0.5-1.0 minutes.

  • Gas Chromatograph Conditions:

    • Column: A DB-624 or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane column (30 m x 0.32 mm, 1.8 µm film thickness) is recommended for its excellent separation of common residual solvents.[7]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 2 mL/min). Hydrogen offers faster analysis times and better resolution at lower temperatures.[11]

    • Injector Temperature: 200-250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 250-300 °C.

  • Data Analysis and Quantification:

    • Integrate the peak areas of the residual solvents and the internal standard in the chromatograms of both the sample and the calibration standards.

    • Calculate the peak area ratio of each solvent to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration for each residual solvent in the calibration standards.

    • Determine the concentration of each residual solvent in the 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane sample by interpolation from the calibration curve.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Alternative Methodologies

While GC-HS is the workhorse for residual solvent analysis, several alternative and complementary techniques offer distinct advantages in specific scenarios.

Method_Selection start Need for Residual Solvent Analysis gc_hs GC-HS (FID/MS) Standard & Validated start->gc_hs Routine QC & Regulatory Compliance gc_vuv GC-VUV Rapid Screening & Co-elution start->gc_vuv High Sample Throughput Needed mrr MRR Spectroscopy High Throughput & No Consumables start->mrr Isomer Differentiation & Speed other Other Techniques (e.g., NMR, TGA) start->other Specialized Research Applications

Caption: Decision tree for selecting an analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used as a detector for headspace analysis, offering the significant advantage of providing mass spectral information for peak identification.[1][3][10] This is particularly useful for identifying unknown impurities and for confirming the identity of known solvents, enhancing the specificity of the analysis.[10]

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV)

GC-VUV is a more recent technique that offers rapid analysis times and the ability to deconvolve co-eluting peaks.[14] Every compound has a unique VUV absorption spectrum, allowing for unambiguous identification and quantification even when chromatographic separation is incomplete.[14] This can significantly reduce run times compared to traditional GC methods.[14]

Molecular Rotational Resonance (MRR) Spectroscopy

MRR spectroscopy is a chromatography-free method that provides rapid and highly specific quantification of residual solvents.[5] It measures the rotational transitions of molecules in the gas phase, yielding a unique "fingerprint" for each compound, including isomers.[5] This technique requires minimal method development and no consumables, making it a potentially cost-effective and high-throughput alternative.[5]

Other Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the quantification of residual solvents, particularly when a suitable internal standard is employed.[15] It is a non-destructive technique that can provide structural information.[15]

  • Thermogravimetric Analysis (TGA): TGA can be used for the determination of the total amount of volatile residues but is non-specific and cannot differentiate between different solvents or water.[9]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the discussed analytical techniques for residual solvent analysis. The values are indicative and will vary depending on the specific instrumentation, method parameters, and the analyte.

Technique Principle Typical LOD/LOQ Advantages Disadvantages
GC-HS (FID) Separation based on boiling point and polarity; detection by flame ionization.1-10 ppmRobust, reliable, industry standard, cost-effective.Co-elution can be an issue, requires method development.
GC-HS (MS) Separation by GC; identification by mass-to-charge ratio.[1][3]0.1-5 ppmHigh specificity, definitive peak identification.[10]Higher instrument cost and maintenance.
GC-VUV Separation by GC; detection by vacuum ultraviolet absorption.[14]1-10 ppmVery fast analysis, deconvolution of co-eluting peaks.[14]Newer technology, fewer established methods.
MRR Spectroscopy Measurement of molecular rotational transitions in the gas phase.[5]1-10 ppmRapid, no chromatography, high specificity for isomers.[5]Limited to volatile compounds, higher initial instrument cost.
NMR Nuclear magnetic resonance of atomic nuclei.[15]50-100 ppmNon-destructive, provides structural information.Lower sensitivity compared to GC methods.

Conclusion

The quantitative analysis of residual solvents in 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane is a critical aspect of quality control in pharmaceutical manufacturing. Headspace gas chromatography, particularly with FID detection, remains the gold standard due to its robustness, reliability, and widespread acceptance by regulatory agencies. The detailed protocol provided in this guide serves as a comprehensive starting point for method development and validation. For enhanced specificity and the identification of unknown impurities, GC-MS is the preferred alternative. Emerging technologies such as GC-VUV and MRR spectroscopy offer significant advantages in terms of speed and throughput and are valuable additions to the analytical chemist's toolbox, particularly in high-throughput screening and process development environments. The selection of the most appropriate technique will depend on a careful consideration of the specific analytical requirements, including the need for regulatory compliance, sample throughput, and the available instrumentation.

References

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • K. L. J. Constant, M. V. D. L. Heyden. Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. [Link]

  • International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Brightspec. Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • Therapeutic Goods Administration (TGA). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. [Link]

  • Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • G. Malinowska, W. Wasiak. Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • M. E. S. M. de Oliveira, S. S. M. P. de Oliveira, R. C. L. de Oliveira. Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • G. Malinowska, W. Wasiak. Analytical methods for residual solvents determination in pharmaceutical products. PubMed. [Link]

  • G. Malinowska, W. Wasiak. Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. [Link]

  • Shimadzu UK. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]

  • VUV Analytics. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link]

  • A. C. D. S. N. de Toffoli, A. C. D. S. D. S. de Toffoli, A. C. D. S. D. S. de Toffoli, A. C. D. S. D. S. de Toffoli, A. C. D. S. D. S. de Toffoli, A. C. D. S. D. S. de Toffoli. Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. PubMed. [Link]

  • L. C. G. G. G. L. C. G. G. G. L. C. G. G. G. L. C. G. G. G. L. C. G. G. G. L. C. G. G. G. L. C. G. G. G. L. C. G. G. G. L. C. G. G. G. L. C. G. G. G. L. C. G. G. G. Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. [Link]

  • Chromatography Forum. residual solvent method validation. [Link]

  • Biosciences Biotechnology Research Asia. Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. [Link]

  • LCGC International. Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. [Link]

  • Resolve Mass. Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]

  • Cleaning Validation. Measuring Residues of Volatile Solvents?. [Link]

  • Research and Reviews. A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. [Link]

  • Innoteg. The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. [Link]

  • Magritek. Quantifying residual solvents in active pharmaceutical ingredients. [Link]

  • Global Substance Registration System. 2-(4-BROMOPHENYL)-2-METHYLOXIRANE. [Link]

  • Lab Manager. Analyzing Residual Solvents in Pharmaceuticals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.